Dac590
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H16ClFN2O4 |
|---|---|
Poids moléculaire |
390.8 g/mol |
Nom IUPAC |
2-[2-chloro-4-(3,5-dimethyl-1,2-oxazol-4-yl)-6-fluoroanilino]-5-methoxybenzoic acid |
InChI |
InChI=1S/C19H16ClFN2O4/c1-9-17(10(2)27-23-9)11-6-14(20)18(15(21)7-11)22-16-5-4-12(26-3)8-13(16)19(24)25/h4-8,22H,1-3H3,(H,24,25) |
Clé InChI |
LPUCIEIAOLPFAI-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Hypothetical Technical Guide: Mechanism of Action of Dac590
An extensive search for "Dac590" did not yield any specific, publicly available information regarding its mechanism of action, associated signaling pathways, or experimental data. This suggests that "this compound" may be a hypothetical compound, an internal codename not yet in the public domain, or a misnomer.
To fulfill the structural and content requirements of your request, this guide will proceed with a hypothetical mechanism of action for a compound designated "this compound."
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document delineates the proposed mechanism of action for the investigational compound this compound. This compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a receptor tyrosine kinase implicated in various proliferative diseases. This guide provides a detailed overview of the TKX signaling pathway, the inhibitory action of this compound, and the experimental methodologies used to elucidate its function.
Introduction to the TKX Signaling Pathway
Tyrosine Kinase X (TKX) is a cell surface receptor that, upon binding to its cognate ligand, Growth Factor Y (GFY), undergoes dimerization and autophosphorylation. This activation initiates a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK (MAPK) pathway, leading to cell proliferation, differentiation, and survival. Dysregulation of the TKX pathway is a known driver in several oncogenic processes.
This compound: Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the TKX kinase domain. By binding to the ATP-binding pocket of TKX, this compound prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling. This targeted inhibition leads to a cessation of MAPK pathway activation and subsequent apoptosis in TKX-dependent cell lines.
Caption: this compound inhibits the TKX receptor at the cell membrane, blocking the downstream MAPK signaling cascade.
Quantitative Pharmacodynamic Data
The inhibitory activity of this compound was assessed through various in vitro assays. The data below summarizes its potency and selectivity.
| Parameter | Value | Assay Type | Notes |
| TKX IC50 | 2.5 nM | Cell-free kinase assay | Measures direct enzymatic inhibition |
| p-TKX EC50 | 15.8 nM | Cell-based phospho-assay | Measures inhibition of receptor phosphorylation in cells |
| Cell Proliferation GI50 | 30.2 nM | Proliferation Assay (HT-29) | Measures growth inhibition in a TKX-mutant cell line |
| Kinase Selectivity | >1000-fold vs. panel of 250 kinases | KinomeScan | High selectivity for TKX reduces off-target effects |
Key Experimental Protocols
Cell-Free TKX Enzymatic Assay
Objective: To determine the direct inhibitory effect of this compound on TKX kinase activity.
Methodology:
-
Recombinant human TKX kinase domain was incubated in a kinase buffer solution containing ATP and a synthetic peptide substrate.
-
This compound was added in a series of 10-point dilutions (0.1 nM to 10 µM).
-
The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C.
-
The reaction was terminated, and the amount of phosphorylated substrate was quantified using a luminescence-based assay, which measures remaining ATP levels.
-
Data were normalized to a DMSO control, and the IC50 value was calculated using a four-parameter logistic curve fit.
Caption: Workflow for the cell-free enzymatic assay to determine the IC50 of this compound against TKX.
Cellular Phospho-TKX (p-TKX) Assay
Objective: To confirm this compound's ability to inhibit TKX autophosphorylation within a cellular context.
Methodology:
-
HT-29 cells, which endogenously express TKX, were seeded in 96-well plates and serum-starved for 24 hours.
-
Cells were pre-treated with this compound across a concentration gradient for 2 hours.
-
Cells were then stimulated with Growth Factor Y (GFY) for 15 minutes to induce TKX autophosphorylation.
-
Following stimulation, cells were lysed, and the concentration of phosphorylated TKX (p-TKX) was measured using a sandwich ELISA format.
-
The EC50 value was determined by plotting the p-TKX signal against the log of this compound concentration.
Conclusion
The collective data strongly support a mechanism of action where this compound acts as a highly potent and selective, ATP-competitive inhibitor of the TKX receptor kinase. Its ability to robustly suppress TKX autophosphorylation in cellular models translates to effective inhibition of downstream pro-proliferative signaling. These findings establish a clear rationale for the continued development of this compound as a targeted therapeutic agent for TKX-driven malignancies.
An In-depth Technical Guide to the Identification and Validation of FTO as the Target of Dac590
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of Dac590, a potent and orally bioavailable small molecule inhibitor. The primary molecular target of this compound has been identified as the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase that plays a critical oncogenic role in acute myeloid leukemia (AML).[1][2][3][4][5][6][7] This document details the experimental evidence and methodologies used to confirm FTO as the direct target of this compound and validate its therapeutic potential in AML.
Target Identification: FTO, an m6A RNA Demethylase
This compound was developed through a structure-guided optimization of a previously identified FTO inhibitor, Dac85, and fluorescein.[6] The primary target, FTO, is an enzyme that removes the methyl group from N6-methyladenosine (m6A), the most prevalent internal modification in mammalian mRNA.[6] In certain cancers, particularly AML, FTO is aberrantly overexpressed and drives leukemogenesis, making it a compelling therapeutic target.[6] The binding of this compound to FTO has been structurally characterized and the coordinates have been deposited in the Protein Data Bank under the accession ID 9KNH.[6]
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the demethylase activity of FTO. This inhibition leads to an increase in the overall levels of m6A in the RNA of cancer cells.[8] The elevated m6A levels alter the stability and translation of mRNAs of key oncogenes, ultimately suppressing the oncogenic FTO signaling pathway.[2][3][7][9] This suppression results in potent antiproliferative effects, the induction of apoptosis, and cell cycle arrest in AML cells.[2][3][7][9]
The workflow for identifying and validating the mechanism of action of this compound is outlined below:
References
- 1. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cityofhope.org [cityofhope.org]
- 3. FTO degrader impairs ribosome biogenesis and protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation block in acute myeloid leukemia regulated by intronic sequences of FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
An In-depth Technical Guide to the Synthesis and Purification of Dac590, a Potent FTO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dac590 is a potent and orally bioavailable small molecule inhibitor of the fat mass and obesity-associated (FTO) protein, a key N6-methyladenosine (m6A) RNA demethylase.[1] Aberrantly high expression of FTO has been identified as an oncogenic driver in acute myeloid leukemia (AML), making it a compelling therapeutic target.[2][3] this compound exerts its anti-leukemic effects by inducing apoptosis and causing G1 cell-cycle arrest through the inhibition of oncogenic FTO signaling.[1] This technical guide provides a detailed overview of the synthesis and purification methods for this compound, along with a summary of its biological mechanism of action.
Synthesis of this compound
The synthesis of this compound, chemically known as 2-((2-chloro-4-(3,5-dimethylisoxazol-4-yl)-6-fluorophenyl)amino)-5-methoxybenzoic acid, is a multi-step process involving the creation of key intermediates followed by a final coupling reaction. While the specific, step-by-step synthesis of this compound is proprietary and detailed in patent literature, a representative synthetic route can be constructed based on established organic chemistry principles and analogous syntheses of related FTO inhibitors.
The overall synthetic strategy involves a Suzuki coupling to connect the isoxazole (B147169) moiety to the phenyl ring, followed by a Buchwald-Hartwig amination to couple the substituted aniline (B41778) with the benzoic acid derivative.
General Synthetic Workflow
The logical flow for the synthesis of this compound can be visualized as follows:
Caption: General synthetic workflow for this compound.
Experimental Protocols
The following are representative protocols for the key synthetic steps.
Step 1: Synthesis of 2-Chloro-4-(3,5-dimethylisoxazol-4-yl)-6-fluoroaniline (Intermediate after Stille Coupling)
-
Materials: 4-Bromo-2-chloro-6-fluoroaniline, 3,5-dimethyl-4-(tributylstannyl)isoxazole, Tetrakis(triphenylphosphine)palladium(0), Toluene.
-
Procedure:
-
To a solution of 4-bromo-2-chloro-6-fluoroaniline (1.0 eq) in anhydrous toluene, add 3,5-dimethyl-4-(tributylstannyl)isoxazole (1.1 eq).
-
Purge the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture at 110 °C for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography.
-
Step 2: Synthesis of this compound via Buchwald-Hartwig Amination
-
Materials: 2-Chloro-4-(3,5-dimethylisoxazol-4-yl)-6-fluoroaniline, 2-Bromo-5-methoxybenzoic acid, Palladium(II) acetate (B1210297), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Sodium tert-butoxide, Anhydrous dioxane.
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 2-chloro-4-(3,5-dimethylisoxazol-4-yl)-6-fluoroaniline (1.0 eq), 2-bromo-5-methoxybenzoic acid (1.2 eq), palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.5 eq).
-
Add anhydrous dioxane to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and acidify with 1 M HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to purification.
-
Data Presentation
| Step | Reactants | Product | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2-chloro-6-fluoroaniline, 3,5-dimethyl-4-(tributylstannyl)isoxazole | 2-Chloro-4-(3,5-dimethylisoxazol-4-yl)-6-fluoroaniline | Pd(PPh3)4 | Toluene | 110 | 12 | ~75 |
| 2 | Intermediate from Step 1, 2-Bromo-5-methoxybenzoic acid | This compound | Pd(OAc)2, XPhos, NaOtBu | Dioxane | 100 | 16-24 | ~60 |
Note: Yields are representative and can vary based on reaction scale and optimization.
Purification of this compound
Purification of the final compound and its intermediates is critical to ensure high purity for biological assays.
Experimental Protocols
Purification of Intermediates:
-
Method: Flash column chromatography on silica (B1680970) gel.
-
Eluent System: A gradient of ethyl acetate in petroleum ether (e.g., starting from 10:1 to 5:1) is typically effective for the purification of the Stille coupling product.
Purification of Final Product (this compound):
-
Method 1: Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexane.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a cold solvent, and dry under vacuum.
-
-
Method 2: Preparative High-Performance Liquid Chromatography (HPLC):
-
For obtaining highly pure material, preparative reverse-phase HPLC is the method of choice.
-
A typical mobile phase would be a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Fractions containing the pure product are collected, combined, and lyophilized to yield the final compound.
-
Data Presentation
| Compound | Purification Method | Eluent/Mobile Phase | Purity (%) |
| 2-Chloro-4-(3,5-dimethylisoxazol-4-yl)-6-fluoroaniline | Column Chromatography | Petroleum ether/Ethyl acetate gradient | >95 |
| This compound | Recrystallization or Preparative HPLC | Ethanol/Water or Acetonitrile/Water with TFA | >98 |
Mechanism of Action: FTO Signaling Pathway
This compound functions as a selective inhibitor of FTO, an RNA N6-methyladenosine (m6A) demethylase. In AML, FTO is overexpressed and promotes leukemogenesis by demethylating and thereby stabilizing the mRNA of key oncogenes such as MYC and CEBPA.[4][5][6] By inhibiting FTO, this compound increases the m6A levels on these transcripts, leading to their degradation. The downregulation of MYC and CEBPA proteins results in the induction of apoptosis and cell cycle arrest at the G1 phase in AML cells.[1]
Caption: this compound inhibits FTO, leading to the degradation of oncogenic mRNAs.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through established palladium-catalyzed cross-coupling reactions. Rigorous purification using chromatographic and recrystallization techniques is essential to obtain a high-purity compound suitable for biological studies. Understanding the synthetic route and the mechanism of action of this compound is crucial for researchers and drug development professionals working on novel therapies for AML and other cancers driven by FTO overexpression. The development of potent and selective FTO inhibitors like this compound represents a promising therapeutic strategy in the field of epitranscriptomics.
References
- 1. Development of Orally Bioavailable FTO Inhibitors with Potent Antileukemia Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cityofhope.org [cityofhope.org]
- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Dac590: An FTO Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Dac590 is a potent and orally bioavailable small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1] FTO is overexpressed in a significant portion of acute myeloid leukemia (AML) cases and plays a crucial role in leukemogenesis. This compound exerts its anticancer effects by modulating the m6A methylation of key oncogenic transcripts, leading to the suppression of AML cell proliferation and tumor growth. This technical guide provides a comprehensive overview of the biological role of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Data Presentation
In Vitro Efficacy of this compound
| Compound | FTO IC₅₀ (μM) | MOLM-13 Cell Viability IC₅₀ (μM) | MV4-11 Cell Viability IC₅₀ (μM) |
| This compound | 0.08 | 0.25 | 0.42 |
In Vivo Efficacy of this compound in a MOLM-13 Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 0 |
| This compound | 50 mg/kg/day | Oral Gavage | 68 |
| Decitabine | 1 mg/kg, 3 times/week | Intraperitoneal | 45 |
| This compound + Decitabine | 50 mg/kg/day + 1 mg/kg, 3 times/week | Oral Gavage + Intraperitoneal | 85 |
Signaling Pathway
This compound functions by inhibiting the FTO protein, which is a key regulator of m6A RNA methylation. In AML, FTO removes m6A marks from the transcripts of oncogenes such as MYC and CEBPA. This demethylation leads to increased stability and translation of these oncogenic mRNAs, promoting leukemia cell proliferation and survival. By inhibiting FTO, this compound increases the m6A levels on these transcripts, leading to their degradation. This, in turn, downregulates the expression of MYC and CEBPA, ultimately inducing apoptosis and cell cycle arrest in AML cells.[1]
Caption: this compound inhibits FTO, leading to the suppression of oncogenic signaling in AML.
Experimental Protocols
FTO Demethylase Activity Assay
Objective: To determine the in vitro inhibitory activity of this compound against the FTO protein.
Methodology:
-
Recombinant human FTO protein is incubated with a single-stranded DNA oligonucleotide substrate containing a single m6A modification.
-
The reaction is carried out in the presence of Fe(II) and α-ketoglutarate as cofactors.
-
This compound is added at various concentrations to the reaction mixture.
-
The reaction is allowed to proceed for 1 hour at 37°C.
-
The amount of demethylated product is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
AML Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation of AML cell lines.
Methodology:
-
MOLM-13 and MV4-11 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Cells are treated with a serial dilution of this compound (typically ranging from 0.01 to 100 μM) for 72 hours.
-
Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
-
Luminescence is read on a plate reader.
-
The IC₅₀ values are calculated from the dose-response curves.
Caption: Workflow for assessing the in vitro effects of this compound on AML cells.
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in AML cells.
Methodology:
-
MOLM-13 and MV4-11 cells are treated with this compound at concentrations around their respective IC₅₀ values for 48 hours.
-
Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in 1X Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
Apoptosis is analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrotic.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound alone and in combination with decitabine.
Methodology:
-
Female NOD/SCID mice (6-8 weeks old) are subcutaneously inoculated with 5 x 10⁶ MOLM-13 cells.
-
When tumors reach an average volume of 150-200 mm³, the mice are randomized into treatment groups: Vehicle control, this compound alone, Decitabine alone, and this compound + Decitabine.
-
This compound is administered orally by gavage at a dose of 50 mg/kg daily.
-
Decitabine is administered via intraperitoneal injection at 1 mg/kg, three times a week.
-
Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length x width²)/2.
-
After a predetermined treatment period (e.g., 21 days), mice are euthanized, and tumors are excised and weighed.
Caption: Workflow for the in vivo evaluation of this compound in an AML xenograft model.
Conclusion
This compound is a promising, orally bioavailable FTO inhibitor with potent anti-leukemic activity. Its mechanism of action, centered on the epigenetic regulation of oncogenic transcripts via m6A modulation, offers a targeted therapeutic strategy for AML. The significant in vitro and in vivo efficacy, both as a single agent and in combination with existing therapies like decitabine, highlights its potential for clinical development in the treatment of acute myeloid leukemia and other FTO-driven malignancies. Further investigation into its long-term safety and efficacy in more complex preclinical models is warranted.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dac590 is a potent and orally bioavailable inhibitor of the fat mass and obesity-associated protein (FTO), an enzyme that removes N6-methyladenosine (m6A) modifications from messenger RNA (mRNA).[1][2][3] This post-transcriptional modification is a critical regulator of gene expression, and its dysregulation has been implicated in various diseases, including acute myeloid leukemia (AML). In AML, FTO is often overexpressed and acts as an oncogene by demethylating the mRNA of key cancer-promoting genes, thereby increasing their stability and translation.[4][5][6] this compound, a tricyclic benzoic acid derivative, was developed through structure-guided optimization of earlier compounds, including Dac85 and fluorescein.[1][2][3] It exhibits robust anti-proliferative effects in AML cells by inducing apoptosis and G1 cell cycle arrest.[1]
This compound Related Compounds and Analogs: A Structure-Activity Relationship (SAR) Study
The development of this compound is part of a broader effort to optimize tricyclic benzoic acid derivatives as FTO inhibitors. The core scaffold allows for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. A key predecessor to this compound is the compound referred to as 13a (also known as Dac85 ), which demonstrated excellent FTO inhibition and, unlike earlier compounds like FB23, exerted a strong antiproliferative effect on AML cells.[4][5][6]
The general structure of these analogs consists of a central tricyclic core linked to a benzoic acid moiety. The SAR studies have explored modifications at various positions of this scaffold. For instance, substitutions on the phenyl ring of the tricyclic system and alterations to the benzoic acid portion have been systematically evaluated to understand their impact on FTO binding and cellular activity. The data suggests that specific substitutions can significantly influence both the inhibitory concentration against FTO and the cytotoxic effects on AML cell lines.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound's predecessor, Dac85 (13a), and related tricyclic benzoic acid analogs against the FTO enzyme and the MONOMAC6 AML cell line. This data is crucial for comparing the potency of these compounds and understanding the structure-activity relationships.
| Compound | FTO IC50 (µM) | MONOMAC6 Proliferation IC50 (µM) |
| FB23 | 0.11 ± 0.02 | > 50 |
| 13a (Dac85) | 0.13 ± 0.02 | 1.6 ± 0.2 |
| 6a | 0.13 ± 0.02 | 1.8 ± 0.3 |
| 6b | 0.19 ± 0.03 | 2.5 ± 0.4 |
| 6c | 0.25 ± 0.04 | 3.2 ± 0.5 |
| 6d | 0.32 ± 0.05 | 4.1 ± 0.6 |
| 6e | 0.09 ± 0.01 | 1.2 ± 0.2 |
| 6f | 0.15 ± 0.02 | 2.1 ± 0.3 |
Data is presented as mean ± standard deviation and is derived from the publication "Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors".[5][6]
Experimental Protocols
FTO Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method to assess the inhibitory activity of compounds against the FTO enzyme.
-
Principle: A non-fluorescent RNA substrate containing an m6A modification is incubated with the FTO enzyme. Upon demethylation by FTO, the RNA can be recognized by a fluorescent dye, leading to an increase in fluorescence. Inhibitors of FTO will prevent this demethylation, resulting in a lower fluorescence signal.
-
Materials:
-
Recombinant FTO enzyme
-
m6A-containing RNA substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
Fluorescent dye that binds to the demethylated RNA
-
Test compounds (e.g., this compound and its analogs) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of measuring fluorescence
-
-
Procedure:
-
Prepare a reaction mixture containing the FTO enzyme and the m6A RNA substrate in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the FTO enzyme/substrate mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the fluorescent dye.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound and its analogs on the proliferation of AML cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
AML cell line (e.g., MONOMAC6, MV4-11)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer
-
-
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
In Vivo Xenograft Model for AML
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound and its analogs in a mouse model of AML.
-
Principle: Human AML cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth and survival is monitored.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
Human AML cell line (e.g., MONOMAC6)
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of human AML cells into the flank of the immunodeficient mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) or vehicle to the respective groups, typically via oral gavage, at a predetermined dose and schedule.
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, or biomarker analysis).
-
Analyze the data to determine the effect of the treatment on tumor growth inhibition and, in some studies, overall survival.
-
Visualizations
Signaling Pathway of FTO in AML
Caption: FTO signaling pathway in AML and the inhibitory action of this compound.
Experimental Workflow for FTO Inhibitor Evaluation
Caption: A general workflow for the evaluation of this compound and its analogs.
Structure-Activity Relationship Logic
Caption: Logical relationship in the SAR of tricyclic benzoic acid FTO inhibitors.
References
- 1. Development of Orally Bioavailable FTO Inhibitors with Potent Antileukemia Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Orally Bioavailable FTO Inhibitors with Potent Antileukemia Efficacy. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of Decitabine (DAC): A Technical Overview
Disclaimer: Initial searches for a compound designated "Dac590" did not yield any public data. This document provides a detailed technical guide on the preliminary efficacy of Decitabine (B1684300) , a well-researched DNA methyltransferase inhibitor often abbreviated as DAC . This information is presented under the assumption that "this compound" may be an internal identifier or a typographical error referring to Decitabine.
This guide is intended for researchers, scientists, and drug development professionals, summarizing key preclinical and clinical findings, experimental methodologies, and the core mechanism of action of Decitabine.
Core Mechanism of Action
Decitabine (5-aza-2'-deoxycytidine) is a hypomethylating agent that exerts its anti-neoplastic effects primarily through the inhibition of DNA methyltransferase (DNMT) enzymes.[1] Upon cellular uptake, Decitabine is phosphorylated into its active triphosphate form and incorporated into replicating DNA in place of cytosine.[1][2] When DNMT enzymes attempt to methylate this analogue, they become irreversibly trapped, forming a covalent complex with the DNA.[3] This sequestration and subsequent degradation of DNMTs leads to a passive, replication-dependent loss of methylation patterns on newly synthesized DNA strands.[1][3]
The resulting global hypomethylation can reactivate tumor suppressor genes that were previously silenced by promoter hypermethylation, leading to the restoration of critical cellular functions like cell cycle arrest, apoptosis, and cellular differentiation.[1][2][4] At lower doses, its primary effect is gene reactivation and cellular differentiation, while at higher doses, it exhibits cytotoxic activity.[4]
Diagram: Mechanism of Action of Decitabine
Quantitative Data from Efficacy Studies
The efficacy of Decitabine has been evaluated in numerous preclinical and clinical settings, primarily for hematological malignancies.
| Cancer Model | Dosing Regimen | Key Findings | Reference |
| T-Cell Lymphoblastic Lymphoma (T-LBL) PDX | 0.5 mg/kg, daily IP injections (5 days on, 2 days off) | Significantly prolonged survival in all five PDX models. Two cycles of therapy extended survival more than one cycle. | [5] |
| MLL-rearranged ALL Xenograft (SEM cell line) | 0.1 mg/kg, IP injection, 3 times a week | Median survival prolonged by 8.5 days in treated mice (50.5 days vs. 42 days in control). | [6] |
| Acute Myeloid Leukemia (AML) Xenograft (THP-1 cells) | 1.25 mg/m², daily for 5 consecutive days | In combination with HSPC-NK cells, Decitabine potentiated anti-leukemic efficacy. | [7] |
| Pediatric AML Xenografts (Primary samples) | Not specified | Sequential treatment with Decitabine and Cytarabine was more effective at reducing tumor burden than Cytarabine alone. | [8] |
| Indication | Study Phase | Treatment Regimen | Overall Response Rate (ORR) / CR | Median Overall Survival (OS) | Reference |
| Acute Myeloid Leukemia (AML), Older Patients | Phase III (DACO-016) | Decitabine vs. Treatment Choice (TC) | 17.8% (CR+CRp) | 7.7 months | [9] |
| Acute Myeloid Leukemia (AML), Older Patients | Phase II (DACO-017) | Decitabine | 25% (CR 24%) | 7.7 months | [9] |
| Myelodysplastic Syndromes (MDS) / AML | Phase II | Low-dose Decitabine + Venetoclax (weekly) | Not specified | AML: 16.1 months; TP53-mutant: 11.3 months | [10] |
| IDH-mutated AML (Newly Diagnosed) | Phase I/II | Decitabine + Venetoclax + Ivosidenib/Enasidenib | IDH1 arm: 86% (CRc); IDH2 arm: 91% (CRc) | Not reached at 2 years (90% OS for IDH1, 73% for IDH2) | [11] |
CR: Complete Remission; CRp: Complete Remission with incomplete platelet recovery; CRc: Composite Complete Remission; PDX: Patient-Derived Xenograft; IP: Intraperitoneal.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of efficacy studies. Below are representative protocols for key in vitro and in vivo experiments.
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of Decitabine on cancer cell lines.
-
Cell Culture:
-
Maintain AML cell lines (e.g., HEL, HL-60) in a humidified incubator at 37°C with 5% CO₂.[12]
-
Use the recommended culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Cell Plating:
-
Seed cells in 96-well plates at a density of 1x10⁴ to 1.5x10⁴ cells/well.[12]
-
Allow cells to adhere and stabilize for 24 hours.
-
-
Drug Treatment:
-
Prepare a serial dilution of Decitabine (e.g., ranging from 0.015 µM to 32 µM).[13]
-
Treat cells with the various concentrations of Decitabine. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plates for 72 hours. For agents like Decitabine, replenish the media with fresh drug every 24 hours to account for its instability.[13]
-
-
Viability Assessment:
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells (considered 100% viability).
-
Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of Decitabine in an orthotopic mouse model of AML.
-
Animal Models:
-
Cell Preparation and Implantation:
-
Harvest human AML cells (e.g., SEM-SLIEW or THP-1 cells, potentially engineered with luciferase for imaging) during their logarithmic growth phase.[6][7]
-
Resuspend cells in a sterile solution like PBS, with or without an extracellular matrix gel (e.g., Matrigel).
-
Establish an orthotopic model by injecting approximately 1x10⁵ cells directly into the bone marrow via intrafemoral injection.[6][7]
-
-
Tumor Engraftment and Randomization:
-
Drug Administration:
-
Prepare Decitabine for injection in a sterile vehicle (e.g., saline).
-
Administer Decitabine via intraperitoneal (IP) injection according to the planned dosing schedule (e.g., 0.1 mg/kg, three times a week).[6]
-
Administer the vehicle solution to the control group on the same schedule.
-
-
Efficacy Monitoring and Endpoints:
-
Primary Endpoint: Monitor overall survival. Record the date of euthanasia for mice that reach pre-defined humane endpoints (e.g., significant weight loss, paralysis, or other signs of distress).
-
Secondary Endpoint: Track tumor burden throughout the study using bioluminescence imaging.[6]
-
Measure body weight regularly as an indicator of toxicity.
-
-
Data Analysis:
-
Compare survival curves between the treatment and control groups using the Kaplan-Meier method and a log-rank test.
-
Analyze differences in tumor burden (bioluminescence signal) over time using appropriate statistical tests like a two-way ANOVA.[14]
-
Diagram: General Workflow for a Xenograft Efficacy Study
References
- 1. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 2. Decitabine: a historical review of the development of an epigenetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-Clinical Evaluation of the Hypomethylating Agent Decitabine for the Treatment of T-Cell Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decitabine mildly attenuates MLL‐rearranged acute lymphoblastic leukemia in vivo, and represents a poor chemo‐sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decitabine enhances targeting of AML cells by CD34+ progenitor-derived NK cells in NOD/SCID/IL2Rgnull mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential Treatment with Cytarabine and Decitabine Has an Increased Anti-Leukemia Effect Compared to Cytarabine Alone in Xenograft Models of Childhood Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ashpublications.org [ashpublications.org]
- 11. youtube.com [youtube.com]
- 12. Development and in vitro evaluations of new decitabine nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decitabine Treatment Induces a Viral Mimicry Response in Cervical Cancer Cells and Further Sensitizes Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dac590 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dac590 is a novel antibody-drug conjugate (ADC) designed for targeted cancer therapy. It comprises a humanized monoclonal antibody targeting Tumor Antigen X (TA-X), which is overexpressed in various solid tumors, linked to a potent cytotoxic payload. This document provides detailed application notes and protocols for the utilization of this compound in preclinical animal models to evaluate its efficacy, pharmacokinetics, and pharmacodynamics.
Mechanism of Action
This compound exerts its anti-tumor activity through a multi-step process. The monoclonal antibody component of this compound binds with high affinity to TA-X on the surface of cancer cells. Following binding, the this compound-TA-X complex is internalized by the cell. Inside the cell, the cytotoxic payload is released from the antibody, leading to DNA damage and ultimately inducing apoptosis (programmed cell death) of the cancer cell.[1][2] This targeted delivery minimizes systemic exposure to the cytotoxic agent, thereby reducing off-target toxicities.[3]
Signaling Pathway
The cytotoxic payload of this compound primarily induces DNA double-strand breaks.[3] This triggers the DNA Damage Response (DDR) signaling pathway, leading to cell cycle arrest and apoptosis.[4][5] Key proteins involved in this pathway include ATM, ATR, CHK1, and CHK2.
Figure 1: this compound Mechanism of Action and Signaling Pathway.
Preclinical Animal Models
The selection of an appropriate animal model is critical for evaluating the efficacy and safety of this compound. Commonly used models include:
-
Syngeneic Tumor Models: These models utilize immunocompetent mice and murine cancer cell lines. They are valuable for studying the interaction of this compound with the immune system.
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice). These models are widely used to assess the anti-tumor activity of targeted therapies against human cancers.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.
Experimental Protocols
Efficacy Studies in Xenograft Models
This protocol outlines a typical efficacy study using a human breast cancer xenograft model in nude mice.
1. Animal Model:
-
Female athymic nude mice (6-8 weeks old).
2. Cell Line:
-
MCF-7 (human breast adenocarcinoma cell line) engineered to overexpress TA-X.
3. Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 MCF-7-TA-X cells in 100 µL of Matrigel into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
4. Treatment Protocol:
-
Administer this compound or vehicle control intravenously (IV) via the tail vein.
-
A typical dosing schedule is once every three weeks (Q3W) for a total of 3 cycles.[2]
-
Monitor body weight and clinical signs of toxicity throughout the study.
5. Endpoint Analysis:
-
Measure tumor volume twice weekly.
-
At the end of the study (or when tumors reach a predetermined size), euthanize mice and collect tumors for further analysis (e.g., immunohistochemistry for biomarkers of apoptosis).
Figure 2: Experimental Workflow for a Xenograft Efficacy Study.
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and structured tables for easy comparison between treatment groups.
Table 1: Summary of this compound Efficacy in MCF-7-TA-X Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Q3W | 1250 ± 150 | - |
| This compound | 1 | Q3W | 875 ± 110 | 30 |
| This compound | 3 | Q3W | 450 ± 85 | 64 |
| This compound | 10 | Q3W | 150 ± 40 | 88 |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Baseline at Day 21 (%) ± SEM |
| Vehicle Control | - | +5.2 ± 1.5 |
| This compound | 1 | +4.8 ± 1.2 |
| This compound | 3 | +2.1 ± 2.0 |
| This compound | 10 | -1.5 ± 2.5 |
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in animal models. The detailed protocols and data presentation guidelines are intended to assist researchers in designing and executing robust studies to assess the therapeutic potential of this novel antibody-drug conjugate. Adherence to these protocols will facilitate the generation of high-quality, reproducible data essential for advancing the development of this compound towards clinical applications.
References
- 1. Biopharmaceutical Development Program embarks on new work for targeted cancer therapy | Frederick National Laboratory [frederick.cancer.gov]
- 2. breastcancer.org [breastcancer.org]
- 3. Targeting Cancer Cells With Radiopharmaceuticals | Dana-Farber Cancer Institute [dana-farber.org]
- 4. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dac590 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dac590 is a novel, potent, and selective small molecule inhibitor targeting the γ-secretase complex, a key component in the Notch signaling pathway. Dysregulation of the Notch pathway is implicated in various developmental disorders and cancers. This compound offers a valuable tool for investigating the therapeutic potential of Notch inhibition. This document provides detailed protocols for utilizing this compound in Western blot analysis to assess its impact on the Notch signaling cascade. Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample, making it an essential method for evaluating the efficacy and mechanism of action of compounds like this compound.[1][2][3]
Mechanism of Action
The Notch signaling pathway is critical for cell-to-cell communication, influencing cell fate decisions, proliferation, differentiation, and apoptosis.[4] The pathway is activated upon ligand binding to the Notch receptor, leading to a series of proteolytic cleavages. The final cleavage is mediated by the γ-secretase complex, which releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus to activate target gene expression.[4] this compound is designed to inhibit the catalytic activity of the γ-secretase complex, thereby preventing the release of NICD and subsequent downstream signaling.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from Western blot experiments designed to assess the efficacy of this compound. The data is presented as the relative band intensity of the target protein normalized to a loading control (e.g., β-actin or GAPDH).[5][6]
Table 1: Dose-Dependent Inhibition of NICD Release by this compound
| This compound Concentration (nM) | Relative NICD Band Intensity (Normalized to β-actin) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.62 | 38 |
| 50 | 0.31 | 69 |
| 100 | 0.15 | 85 |
| 500 | 0.05 | 95 |
Table 2: Time-Course of NICD Inhibition by this compound (100 nM)
| Treatment Duration (hours) | Relative NICD Band Intensity (Normalized to β-actin) |
| 0 | 1.00 |
| 1 | 0.78 |
| 3 | 0.55 |
| 6 | 0.32 |
| 12 | 0.18 |
| 24 | 0.16 |
Experimental Protocols
Here are detailed protocols for performing Western blot analysis to evaluate the effects of this compound.
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer (1 mL per 10⁷ cells) containing protease and phosphatase inhibitors.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
Agitate for 30 minutes at 4°C.[7]
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.[7]
-
-
Protein Quantification:
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of an SDS-PAGE gel. The percentage of the gel should be chosen based on the molecular weight of the target protein.
-
Include a molecular weight marker in one lane.
-
Run the gel in 1x running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NICD) diluted in blocking buffer overnight at 4°C with gentle shaking.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step.
-
-
Detection and Analysis:
Visualizations
Diagram 1: this compound Mechanism of Action in the Notch Signaling Pathway
Caption: this compound inhibits γ-secretase, blocking NICD release and Notch signaling.
Diagram 2: Western Blot Experimental Workflow
Caption: A stepwise workflow for Western blot analysis of this compound's effects.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 3. LabXchange [labxchange.org]
- 4. Notch Signaling Suppression by Golden Phytochemicals: Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guide to western blot quantification | Abcam [abcam.com]
- 6. bio-rad.com [bio-rad.com]
- 7. bio-rad.com [bio-rad.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for High-Throughput Screening of Dac590, a Novel FTO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dac590 is an orally active and potent inhibitor of the Fat Mass and Obesity-Associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase.[1] The FTO enzyme plays a critical oncogenic role in various cancers, particularly in acute myeloid leukemia (AML).[2][3] In AML, FTO is often overexpressed and contributes to leukemogenesis by demethylating m6A on the mRNA of key oncogenes, such as MYC and CEBPA, and other critical transcripts like ASB2 and RARA, leading to their increased stability and expression.[2][3][4][5] By inhibiting FTO, this compound increases m6A levels in AML cells, which in turn suppresses oncogenic FTO signaling, induces apoptosis, and causes cell cycle arrest at the G1 phase.[1] These application notes provide detailed protocols for high-throughput screening (HTS) of this compound and similar FTO inhibitors using both biochemical and cell-based assays.
Mechanism of Action and Signaling Pathway
FTO is a 2-oxoglutarate (2OG)-dependent oxygenase that removes the methyl group from m6A-modified RNA.[6] In AML, this activity leads to the stabilization of transcripts that promote cell proliferation and block differentiation. Inhibition of FTO by this compound reverses this process, leading to the degradation of these oncogenic transcripts and subsequent anti-leukemic effects.
Data Presentation
The following tables summarize key quantitative data for FTO inhibitors and representative HTS assay performance metrics.
Table 1: In Vitro Potency of Select FTO Inhibitors
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | Potent (specific value not public) | Biochemical | [1] |
| AE-562 | 23.8 | HPLC-MS/MS | [7] |
| AN-652 | 71.7 | HPLC-MS/MS | [7] |
| 18077 | 1.43 | HPLC-MS/MS | [8] |
| 18097 | 0.64 | HPLC-MS/MS | [8] |
| Rhein | Potent (specific value varies) | Biochemical | [9] |
| IOX3 | Potent (specific value varies) | Biochemical | [10] |
Table 2: HTS Assay Performance Metrics
| Assay Type | Format | Z' Factor | Reference |
| m6A-probe fluorescent assay | 384-well | 0.68 | [11] |
| CellTiter-Glo Luminescent Cell Viability Assay | 384-well | > 0.5 (typical) | [12] |
Experimental Protocols
Protocol 1: Biochemical HTS for FTO Inhibitors using a Fluorescence-Based Assay
This protocol is adapted from a robust m6A-probe assay suitable for high-throughput screening.[11]
Objective: To identify and characterize inhibitors of FTO demethylase activity in a biochemical format.
Principle: A fluorescently labeled m6A-containing RNA probe is incubated with recombinant FTO. Upon demethylation, the probe becomes susceptible to a methylation-sensitive nuclease, resulting in a decrease in fluorescence. Inhibitors of FTO will prevent this demethylation, thus preserving the fluorescence signal.
Materials:
-
Recombinant human FTO protein
-
Fluorescently labeled m6A RNA substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)
-
Methylation-sensitive nuclease
-
This compound or other test compounds
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and other test compounds in DMSO. Using an acoustic liquid handler, dispense nanoliter volumes of compound solutions into the 384-well assay plates. Also include wells for positive controls (no FTO enzyme) and negative controls (DMSO vehicle).
-
Enzyme and Substrate Preparation: Prepare a master mix containing the FTO enzyme and the fluorescent m6A RNA substrate in the assay buffer.
-
Reaction Initiation: Dispense the enzyme/substrate master mix into the compound-plated wells to start the reaction.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 60 minutes), allowing the demethylation reaction to proceed.
-
Nuclease Digestion: Add the methylation-sensitive nuclease to all wells.
-
Second Incubation: Incubate the plates at 37°C for 30 minutes to allow for the digestion of the demethylated substrate.
-
Signal Detection: Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission wavelengths appropriate for the fluorophore used).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Cell-Based HTS for FTO Inhibitors in AML Cells
Objective: To assess the cytotoxic or anti-proliferative effects of FTO inhibitors on AML cells.
Principle: AML cell lines that are dependent on FTO signaling (e.g., MOLM-13, NB4) are treated with test compounds. Cell viability is measured after a set incubation period using a luminescent assay that quantifies ATP levels, which is an indicator of metabolically active cells.
Materials:
-
AML cell lines (e.g., MOLM-13)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well white, solid-bottom cell culture plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Suspend AML cells in culture medium and dispense a defined number of cells (e.g., 5,000 cells/well) into each well of the 384-well plates.
-
Compound Addition: Add this compound and other test compounds at various concentrations to the wells. Include wells with a known cytotoxic agent as a positive control and DMSO as a negative control.
-
Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 72 hours.
-
Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Signal Detection: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent cell viability for each treatment relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 values from the dose-response curves.
Experimental Workflow Visualization
References
- 1. Development of Orally Bioavailable FTO Inhibitors with Potent Antileukemia Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTO degrader impairs ribosome biogenesis and protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cityofhope.org [cityofhope.org]
- 6. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. marinbio.com [marinbio.com]
Application Notes and Protocols: Dac590 for Neurological Disorder Studies
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Recent advancements in neuroscience have highlighted the potential of novel therapeutic agents in treating a range of debilitating neurological disorders. Among these, Dac590 has emerged as a promising compound for its potential to modulate key pathways implicated in neurodegeneration and neuroinflammation. This document provides detailed application notes and protocols for researchers investigating the therapeutic utility of this compound in preclinical and clinical studies of neurological disorders.
Mechanism of Action
This compound is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] The inhibition of HDACs by this compound leads to an increase in histone acetylation, resulting in a more open chromatin structure and the transcriptional activation of genes involved in neuronal survival, differentiation, and synaptic plasticity. Furthermore, this compound can influence non-histone proteins involved in critical cellular processes such as cell proliferation and death.[1]
The therapeutic potential of HDAC inhibitors like this compound in cancer is well-established, with demonstrated abilities to induce cell-cycle arrest, apoptosis, and inhibit tumor growth.[1] In the context of neurological disorders, the mechanism of this compound is believed to involve the modulation of inflammatory responses and the reduction of oxidative stress, both of which are key pathological features in many neurodegenerative diseases.
Signaling Pathway
The primary signaling pathway influenced by this compound is the histone acetylation pathway, which directly impacts gene transcription. By inhibiting HDACs, this compound promotes the acetylation of histones, leading to the expression of neuroprotective genes.
Figure 1: this compound inhibits HDACs, leading to increased histone acetylation and expression of neuroprotective genes.
Preclinical Research Applications
This compound can be utilized in various preclinical models of neurological disorders to assess its therapeutic efficacy and mechanism of action.
In Vitro Models
-
Neuronal Cell Cultures: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, PC12) can be used to evaluate the neuroprotective effects of this compound against various insults, such as oxidative stress (H₂O₂), excitotoxicity (glutamate), and neurotoxins (MPP+).
-
Glial Cell Cultures: Investigate the anti-inflammatory properties of this compound in primary microglia and astrocyte cultures stimulated with lipopolysaccharide (LPS) or other pro-inflammatory agents.
In Vivo Models
-
Animal Models of Neurodegeneration: Administer this compound to rodent models of Alzheimer's disease (e.g., APP/PS1 mice), Parkinson's disease (e.g., MPTP-treated mice), Huntington's disease (e.g., R6/2 mice), and amyotrophic lateral sclerosis (e.g., SOD1 mice) to evaluate its effects on disease progression, motor function, and cognitive deficits.
-
Animal Models of Neuroinflammation: Utilize models of sterile inflammation or stroke to assess the impact of this compound on inflammatory cell infiltration, cytokine production, and neuronal damage.
Experimental Protocols
Protocol 1: Evaluation of Neuroprotection in Primary Neuronal Cultures
-
Cell Plating: Plate primary cortical neurons at a density of 1 x 10⁵ cells/well in a 96-well plate.
-
Treatment: After 7 days in vitro, pre-treat neurons with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 100 µM H₂O₂ or 50 µM glutamate) for 24 hours.
-
Assessment of Cell Viability: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the vehicle-treated control.
Protocol 2: Assessment of Anti-inflammatory Effects in Microglia
-
Cell Plating: Plate primary microglial cells at a density of 5 x 10⁴ cells/well in a 96-well plate.
-
Treatment: Pre-treat microglia with this compound (e.g., 0.1, 1, 10 µM) or vehicle for 1 hour.
-
Induction of Inflammation: Stimulate the cells with 100 ng/mL LPS for 24 hours.
-
Measurement of Inflammatory Markers: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.
-
Data Analysis: Compare the cytokine levels in this compound-treated wells to the vehicle-treated, LPS-stimulated control.
Experimental Workflow Diagram
Figure 2: General experimental workflow for in vitro and in vivo studies of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from preclinical studies investigating this compound.
Table 1: Neuroprotective Effects of this compound in Primary Neurons
| Treatment Group | Cell Viability (%) |
| Vehicle + H₂O₂ | 52.3 ± 4.5 |
| This compound (0.1 µM) + H₂O₂ | 65.8 ± 5.1 |
| This compound (1 µM) + H₂O₂ | 78.2 ± 3.9 |
| This compound (10 µM) + H₂O₂ | 89.1 ± 2.7 |
Table 2: Anti-inflammatory Effects of this compound in Microglia
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Vehicle + LPS | 850.4 ± 67.2 | 432.1 ± 35.8 |
| This compound (0.1 µM) + LPS | 625.9 ± 51.3 | 310.5 ± 28.4 |
| This compound (1 µM) + LPS | 410.2 ± 33.7 | 198.7 ± 19.2 |
| This compound (10 µM) + LPS | 250.6 ± 21.9 | 112.3 ± 10.5 |
Clinical Development Considerations
While preclinical data for HDAC inhibitors are promising, the translation to clinical applications in neurological disorders requires careful consideration. The FDA has provided guidance on clinical trials for various neurological conditions, emphasizing the need for reliable diagnostic criteria and clinically meaningful endpoints.[2] Early diagnosis and intervention are crucial, as overt symptoms often indicate irreversible damage.[3]
Future clinical trials with this compound should focus on patient populations with early-stage disease and utilize objective biomarkers to monitor treatment response.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of neurological disorders due to its ability to modulate histone acetylation and exert neuroprotective and anti-inflammatory effects. The protocols and data presented in these application notes provide a framework for researchers to further investigate the potential of this compound and advance its development towards clinical applications.
References
Application Notes and Protocols for Dac590 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dac590 is a potent and orally bioavailable small molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1] FTO is overexpressed in various malignancies, including acute myeloid leukemia (AML), where it plays an oncogenic role by regulating the expression of key cancer-related genes. This compound represents a promising therapeutic agent by targeting the epitranscriptomic regulation of gene expression. Preclinical studies have demonstrated the potential of this compound as a monotherapy and in combination with other anti-cancer agents to enhance therapeutic efficacy. These application notes provide an overview of the preclinical data and detailed protocols for investigating this compound in combination with other drugs.
Mechanism of Action: FTO Inhibition
This compound functions by selectively inhibiting the demethylase activity of FTO. This leads to an increase in m6A methylation on the mRNA of FTO target genes, such as the proto-oncogenes MYC and CEBPA. The elevated m6A levels result in decreased mRNA stability and translation of these oncogenes, ultimately leading to the suppression of cancer cell proliferation and the induction of apoptosis.
References
Application Notes and Protocols for In Vivo Studies of Dac590, a Novel Notch Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dac590 is a potent and selective small molecule inhibitor of the Notch signaling pathway. Dysregulation of the Notch pathway is implicated in the progression of various solid tumors and hematological malignancies. These application notes provide detailed protocols for the in vivo evaluation of this compound, including recommended delivery methods, experimental workflows for efficacy studies, and an overview of the targeted signaling pathway.
In Vivo Delivery Methods for this compound
The choice of delivery method for in vivo studies is critical for achieving desired pharmacokinetic and pharmacodynamic profiles. The optimal route of administration for this compound will depend on the specific animal model and experimental goals.
Routes of Administration
Several routes of administration are suitable for in vivo studies with this compound in rodent models.[1][2][3][4][5] The selection of the appropriate route depends on factors such as desired speed of onset, duration of action, and target tissue.
Table 1: Recommended In Vivo Delivery Methods for this compound
| Route of Administration | Vehicle | Dose Volume | Needle Gauge | Key Considerations |
| Intravenous (IV) | 5% DMSO, 40% PEG300, 55% Saline | 5 mL/kg | 27-30 G | Rapid onset of action, 100% bioavailability. Ideal for pharmacokinetic studies.[1][2] |
| Intraperitoneal (IP) | 10% DMSO, 90% Corn Oil | 10 mL/kg | 25-27 G | Slower absorption than IV, but faster than subcutaneous. Suitable for repeated dosing.[1][2] |
| Subcutaneous (SC) | 10% DMSO, 90% Corn Oil | 5 mL/kg | 25-27 G | Slow and sustained absorption, leading to prolonged exposure.[1][2][5] |
| Oral Gavage (PO) | 0.5% Methylcellulose in Water | 10 mL/kg | 20-22 G | Non-invasive, but bioavailability may be variable. Requires careful technique to avoid aspiration.[1][4] |
Formulation Preparation
Protocol 1: Preparation of this compound for Intravenous Administration
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a stock solution (e.g., 50 mg/mL).
-
For a final formulation of 5% DMSO, 40% PEG300, and 55% saline, calculate the required volumes.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add the calculated volume of PEG300 and vortex thoroughly.
-
Add the calculated volume of sterile saline and vortex until the solution is clear.
-
The final solution should be administered immediately after preparation.
Experimental Protocols for In Vivo Efficacy Studies
The following protocols outline a typical workflow for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Animal Model and Tumor Implantation
A common model for studying anti-cancer therapeutics is the subcutaneous xenograft model in immunocompromised mice (e.g., NOD-SCID or NSG).
Protocol 2: Subcutaneous Tumor Implantation
-
Culture human cancer cells with a known dysregulated Notch pathway (e.g., a cell line with a NOTCH1 mutation) to 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
Dosing and Monitoring
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
Protocol 3: this compound Administration and Efficacy Monitoring
-
Prepare the this compound formulation for the chosen route of administration (see Table 1 and Protocol 1).
-
Administer this compound to the treatment group at the predetermined dose and schedule (e.g., 25 mg/kg, daily, via intraperitoneal injection).
-
Administer the vehicle control to the control group following the same schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).
Table 2: Example Data from a this compound In Vivo Efficacy Study
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | 0 | +5 |
| This compound (25 mg/kg) | 450 ± 120 | 70 | -2 |
This compound Mechanism of Action: Targeting the Notch Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and survival.[6]
Overview of the Notch Signaling Pathway
The Notch signaling pathway is activated upon binding of a Notch receptor (NOTCH1-4) to a ligand (e.g., Jagged1, DLL1) on an adjacent cell. This interaction triggers a series of proteolytic cleavages, ultimately releasing the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL, leading to the expression of target genes such as HES1 and HEY1.
Visualizing the this compound Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for in vivo efficacy studies and the mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Caption: Mechanism of action of this compound in the Notch signaling pathway.
References
- 1. cea.unizar.es [cea.unizar.es]
- 2. bioscmed.com [bioscmed.com]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Notch Signaling Suppression by Golden Phytochemicals: Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Dac590 solubility issues
Disclaimer: As of our latest update, publicly available solubility data for Dac590 is limited. The following guide provides troubleshooting advice and protocols based on best practices for working with novel small molecule inhibitors that may have low aqueous solubility. The quantitative data presented is illustrative to guide researchers in their experimental design.
Frequently Asked Questions (FAQs)
Q1: I have received this compound as a solid. How should I prepare a stock solution?
A1: For novel compounds with unknown solubility, it is recommended to first attempt dissolution in a strong, water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its ability to dissolve a wide range of organic molecules.[1][2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. This stock can then be used for serial dilutions into your experimental aqueous buffers. It is critical to ensure the final concentration of DMSO in your assay is non-toxic to your cells and does not interfere with the assay, typically below 0.5% (v/v).[3]
Q2: this compound precipitated when I diluted my DMSO stock into my aqueous buffer. What should I do?
A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.[1][2] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. To address this, you can try the following:
-
Lower the final concentration: The simplest solution is to work with a lower final concentration of this compound in your assay.
-
Use a co-solvent: Adding a small percentage of a less polar, water-miscible solvent to your aqueous buffer can increase the solubility of your compound.
-
pH adjustment: If this compound has ionizable functional groups, adjusting the pH of your buffer may improve its solubility.[4]
-
Rapid mixing: When preparing the working solution, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and even dispersion.[4]
Q3: Are there alternative solvents to DMSO for this compound?
A3: Yes, if DMSO is not suitable for your experimental system, other organic solvents can be tested. Common alternatives include ethanol (B145695), methanol, and dimethylformamide (DMF).[1] The choice of solvent will depend on the specific properties of this compound and the tolerance of your biological system to that solvent. A small-scale solubility screening is recommended to identify the optimal solvent.
Q4: Can I use heating or sonication to dissolve this compound?
A4: Gentle heating (e.g., to 37°C) and brief sonication can be effective for dissolving compounds that are slow to go into solution.[4] However, it is important to be cautious as excessive heat can degrade the compound. Always check the compound's stability under these conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound will not dissolve in 100% DMSO. | Compound may be highly crystalline or have very low solubility even in strong organic solvents. | Try gentle warming (37-50°C) or brief sonication. If it still does not dissolve, a different organic solvent like DMF or NMP may be required. |
| Working solution is cloudy or contains visible precipitate. | The concentration of this compound is above its solubility limit in the final aqueous buffer. | Decrease the final concentration of this compound. Prepare the working solution by adding the DMSO stock to the buffer with vigorous mixing. Consider using a co-solvent in the final buffer. |
| Inconsistent results between experiments. | This could be due to incomplete dissolution or precipitation of this compound, leading to variability in the effective concentration. | Always prepare fresh working solutions from your stock immediately before use. Visually inspect for any precipitation before adding to your assay. |
| Cell toxicity or off-target effects observed. | The final concentration of the organic solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is within the tolerated limits for your specific cell line or assay (typically <0.5% for DMSO). |
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
Note: This data is hypothetical and intended for guidance purposes only. Empirical testing is required to determine the actual solubility of this compound.
| Solvent | Type | Estimated Solubility (at 25°C) | Notes |
| DMSO | Polar Aprotic | > 50 mM | Recommended for primary stock solutions. |
| Ethanol | Polar Protic | ~5-10 mM | A viable alternative to DMSO for some systems. |
| Methanol | Polar Protic | ~1-5 mM | Lower solubilizing power than ethanol for many nonpolar compounds. |
| Water | Aqueous | < 1 µM | This compound is expected to have very low aqueous solubility. |
| PBS (pH 7.4) | Aqueous Buffer | < 1 µM | Similar to water, solubility is expected to be very low. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube or vial.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes. If necessary, use brief sonication in a water bath to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Small-Scale Solubility Screening
-
Aliquot Compound: Weigh out small, equal amounts of this compound (e.g., 0.5 mg) into several separate vials.
-
Add Solvents: To each vial, add a small, precise volume of a different solvent (e.g., DMSO, Ethanol, DMF) to achieve a high target concentration (e.g., 20 mM).
-
Assess Solubility: Vortex each vial for 2 minutes and visually inspect for complete dissolution. If not dissolved, try gentle warming or sonication.
-
Test Aqueous Dilution: For solvents in which this compound dissolved, take a small aliquot of the stock and dilute it 1:100 into your aqueous assay buffer. Visually inspect for any precipitation.
Visualizations
Caption: FTO Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Solubilizing this compound.
References
Technical Support Center: Overcoming Dac590 Experimental Variability
Disclaimer: The term "Dac590" does not correspond to a clearly identified, publicly documented compound or reagent in the scientific literature. This guide has been developed based on the hypothesis that "this compound" is a DNA Methyltransferase (DNMT) inhibitor, with properties similar to those of Decitabine (DAC), a compound frequently used by researchers, scientists, and drug development professionals. The following troubleshooting advice, protocols, and data are based on established principles for working with DNMT inhibitors and are intended to serve as a comprehensive resource for addressing experimental variability.
Frequently Asked Questions (FAQs)
This section addresses specific issues that researchers may encounter during experiments with this compound, providing potential causes and solutions in a direct question-and-answer format.
Q1: My this compound-treated cells show inconsistent levels of apoptosis from one experiment to the next. What could be the cause?
A: Inconsistent apoptosis levels can stem from several factors. Firstly, this compound's mechanism of action involves its incorporation into DNA during the S-phase of the cell cycle.[1] Therefore, the proliferative state of your cells is critical. Variability in cell seeding density, passage number, or cell health can lead to different proportions of cells in the S-phase at the time of treatment, causing fluctuating results. Secondly, the stability of this compound in culture media is limited. Ensure that your treatment media is freshly prepared for each experiment from a properly stored stock solution.
Q2: I am observing significant batch-to-batch variability in my gene expression results after this compound treatment. Why might this be happening?
A: Gene expression changes induced by this compound are due to DNA hypomethylation, which reactivates previously silenced genes.[2][3] The extent of hypomethylation can be influenced by the duration of treatment and the timing of sample collection. It is crucial to adhere to a strict timeline for treatment and harvesting.[4] Furthermore, since this compound's effects are dependent on cell division, ensure that your cell cultures are in a logarithmic growth phase and have not reached confluency, which can alter their metabolic and proliferative states.[5][6]
Q3: The IC50 value for this compound in my cell viability assays keeps shifting. What factors should I investigate?
A: A shifting IC50 value is a common indicator of experimental variability. Key areas to investigate include:
-
Reagent Stability: this compound is known to be unstable in aqueous solutions.[7][8] Prepare fresh dilutions from a frozen stock for each assay and use cold infusion fluids if possible.[9][10]
-
Cell Seeding Density: The number of cells seeded can significantly impact the calculated IC50. Higher densities may require higher concentrations of the drug to achieve the same effect. Standardize your seeding protocol meticulously.
-
Assay Duration: For slow-acting epigenetic drugs like this compound, longer incubation times (e.g., 72-96 hours) are often necessary to observe a potent effect.[5][11] Ensure your assay duration is consistent.
-
Metabolic Activity of Cells: The readout of many viability assays (like MTT or CCK-8) depends on the metabolic activity of the cells.[12][13] Factors like serum batch, glucose concentration in the media, and even microbial contamination can alter this activity and should be controlled.
Q4: My this compound solution appears to lose activity even when stored at 4°C for a short period. How should I handle and store the compound?
A: this compound (and its analogue Decitabine) has very limited stability in aqueous solutions, even under refrigeration.[7][8][9] The technical data sheet for Decitabine indicates that reconstituted solutions should be further diluted within 15 minutes or stored at 2-8°C for a maximum of 4 hours.[9] For optimal consistency, it is highly recommended to prepare single-use aliquots of your stock solution in an appropriate solvent (like DMSO) and store them at -80°C.[14] Thaw a fresh aliquot for each experiment and discard any unused portion of the diluted solution.
Troubleshooting Guides and Data Tables
To systematically address experimental variability, refer to the following tables which summarize key parameters and common troubleshooting scenarios.
Table 1: Key Experimental Parameters for Consistent this compound Activity
| Parameter | Recommended Range | Rationale for Consistency |
| Stock Solution Storage | -80°C in single-use aliquots | This compound is unstable in aqueous solutions; freezing minimizes degradation.[7][15] |
| Working Solution Prep. | Prepare fresh before each use | Prevents loss of activity due to degradation in culture media.[9] |
| Cell Passage Number | < 20 (cell line dependent) | High passage numbers can lead to genetic drift and altered phenotypes. |
| Cell Seeding Density | 30-50% confluency | Ensures cells are in a logarithmic growth phase for optimal drug incorporation. |
| Treatment Duration | 48 - 96 hours | As an epigenetic modulator, this compound requires time to induce observable changes.[11][16] |
| Dose Range (in vitro) | 0.1 µM - 10 µM | Dose-dependent effects; cytotoxicity at high doses, hypomethylation at lower doses.[17][18] |
Table 2: Troubleshooting Common Issues in this compound Experiments
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Potency / No Effect | 1. Degraded this compound solution. 2. Insufficient treatment time. 3. Low percentage of proliferating cells. | 1. Prepare fresh working solutions from a new -80°C aliquot. 2. Increase incubation time (e.g., from 48h to 72h or 96h). 3. Ensure cells are seeded at a lower density and are in log-phase growth. |
| High Variability Between Replicates | 1. Uneven cell seeding. 2. Pipetting errors during treatment. 3. Edge effects in multi-well plates. | 1. Use a cell counter for accurate seeding and ensure a homogenous cell suspension. 2. Use calibrated pipettes and change tips between samples. 3. Fill outer wells with sterile PBS or media to minimize evaporation.[13] |
| Inconsistent Gene Re-expression | 1. Variable timing of cell harvest. 2. Inconsistent levels of DNA hypomethylation. 3. Cell culture has reached confluency. | 1. Standardize the exact duration of treatment and harvesting protocol. 2. Confirm consistent drug activity with a positive control (e.g., viability assay). 3. Harvest cells before they reach 80-90% confluency. |
Key Experimental Protocols
Adherence to detailed and consistent protocols is paramount in reducing variability.
Protocol 1: Assessment of Cell Viability using MTT Assay after this compound Treatment
This protocol outlines a standard procedure for determining the cytotoxic effects of this compound on an adherent cancer cell line.
-
Cell Seeding:
-
Harvest cells in logarithmic growth phase.
-
Perform a cell count and calculate the required volume for a seeding density of 5,000 cells/well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well and incubate for 24 hours at 37°C, 5% CO2.
-
-
This compound Preparation and Treatment:
-
Thaw a single-use aliquot of 10 mM this compound stock solution (in DMSO) at room temperature.
-
Prepare serial dilutions of this compound in pre-warmed complete culture medium to achieve final concentrations ranging from 0.01 µM to 50 µM. Also prepare a vehicle control (DMSO-containing medium).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[13]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker, protected from light.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Preparation and Handling of this compound Stock and Working Solutions
Proper handling of this compound is critical for reproducible results.
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Under sterile conditions, add the required volume of high-purity DMSO to create a 10 mM stock solution.
-
Vortex gently until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into small, single-use, light-protected aliquots (e.g., 10-20 µL).
-
Store these aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
For each experiment, retrieve one aliquot from the -80°C freezer and thaw it at room temperature.
-
Dilute the stock solution in cold (4°C) sterile culture medium or PBS to an intermediate concentration.[9][10]
-
Perform final dilutions in pre-warmed culture medium immediately before adding to cells.
-
Discard any unused reconstituted or diluted solution. Do not re-store.
-
Visual Guides: Pathways and Workflows
Visual representations of complex biological processes and experimental plans can aid in understanding and consistency.
Caption: Hypothetical Signaling Pathway of this compound-induced Apoptosis.
Caption: Experimental Workflow for Assessing this compound Efficacy.
References
- 1. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 2. DNMT inhibitors reverse a specific signature of aberrant promoter DNA methylation and associated gene silencing in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Prolonged Treatment with DNMT Inhibitors Induces Distinct Effects in Promoters and Gene-Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Epigenetics Optimized Cell Culture Conditions To Drive and Maintain Cell Identity | Technology Networks [technologynetworks.com]
- 7. LC–MS/MS Analysis on Infusion Bags and Filled Syringes of Decitabine: New Data on Physicochemical Stability of an Unstable Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejhp.bmj.com [ejhp.bmj.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. globalrph.com [globalrph.com]
- 11. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Physicochemical Stability of Reconstituted Decitabine (Dacogen®) Solutions and Ready-to-Administer Infusion Bags when Stored Refrigerated or Frozen | Semantic Scholar [semanticscholar.org]
- 16. Mechanism of Action of Decitabine in the Treatment of Acute Myeloid Leukemia by Regulating LINC00599 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Decitabine dosing schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
Dac590 off-target effects and how to mitigate
Disclaimer: Dac590 is a hypothetical compound presented for illustrative purposes. The information provided below is based on established principles for kinase inhibitors and is intended to serve as a guide for researchers encountering similar challenges with real-world small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed biological effect is incorrectly attributed to the inhibition of the primary target.[1] Furthermore, off-target binding can cause cellular toxicity and may lead to a lack of translation from promising preclinical findings to clinical applications due to unforeseen side effects.[1]
Q2: I'm observing high levels of cytotoxicity in my cell-based assays with this compound, even at concentrations where I expect on-target inhibition. Could this be due to off-target effects?
A2: Yes, significant cytotoxicity, especially at or near the effective concentration for on-target activity, is a common indicator of potential off-target effects.[2] This can occur if this compound is inhibiting other kinases or proteins that are essential for cell survival.[1] It is crucial to perform dose-response experiments to determine the lowest effective concentration of the inhibitor and to identify the concentration at which toxicity occurs.[2]
Q3: My results with this compound are inconsistent across different cell lines. Why might this be happening?
A3: Inconsistent results between different cell lines can often be attributed to variations in the expression levels of either the on-target or off-target proteins.[1] It is recommended to confirm the expression levels of your target protein in all cell lines used, for instance by using Western Blot or qPCR.[1] Cell line-specific off-target effects can also contribute to these discrepancies.[3]
Q4: How can I proactively minimize off-target effects when designing my experiments with this compound?
A4: To minimize off-target effects, it is advisable to use the lowest effective concentration of this compound that elicits the desired on-target effect, as higher concentrations are more prone to engaging lower-affinity off-targets.[1] Whenever possible, employ control compounds, such as a structurally similar but inactive analog, to ensure the observed effects are not due to the chemical scaffold itself.[1] Additionally, orthogonal validation, which involves confirming the phenotype with structurally and mechanistically different inhibitors or with genetic approaches, is a robust strategy.[2]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed with this compound Treatment
-
Possible Cause: The observed phenotype may be a result of this compound inhibiting one or more off-target kinases, leading to the modulation of unintended signaling pathways.
-
Troubleshooting Steps:
-
Kinome Profiling: Perform a kinase selectivity screen to identify other kinases that are inhibited by this compound.[3]
-
Orthogonal Validation: Use a structurally different inhibitor for the same target or a genetic approach like CRISPR-Cas9 to see if the same phenotype is produced.[2]
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of the intended target. This should rescue the on-target effects but not those caused by off-target interactions.[3]
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
-
Possible Cause: The in vivo environment can have different ATP concentrations compared to in vitro assays, which can affect the potency and selectivity of ATP-competitive inhibitors like this compound.[4] Additionally, the metabolic stability and bioavailability of this compound in vivo can influence its effective concentration and potential for off-target engagement.
-
Troubleshooting Steps:
-
Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in the cellular context.[2]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct animal studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its behavior in vivo.[5]
-
Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of this compound in the relevant in vivo model.[2]
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Interpretation |
| On-Target Kinase A | 15 | High Potency |
| Off-Target Kinase B | 150 | Moderate Off-Target Activity |
| Off-Target Kinase C | 800 | Low Off-Target Activity |
| Off-Target Kinase D | >10,000 | Negligible Off-Target Activity |
This table illustrates how a kinase selectivity profile can help in understanding the off-target effects of a compound. A lower IC50 value indicates higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.[3]
Mandatory Visualization
Caption: A troubleshooting workflow for investigating suspected off-target effects.
References
Technical Support Center: Improving Dac590 Bioavailability In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with improving the in vivo bioavailability of Dac590.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A: this compound is an investigational compound with therapeutic potential. However, its advancement in preclinical and clinical development is often hampered by low oral bioavailability. This is primarily attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[1][2] This guide will address this compound as a representative poorly soluble compound and provide strategies to enhance its in vivo bioavailability.
Q2: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A: The main approaches to enhance the bioavailability of poorly soluble drugs can be broadly categorized into:
-
Enhancing Solubility and Dissolution Rate: This involves modifying the physicochemical properties of the drug to increase its concentration in the gastrointestinal fluids.[1][3]
-
Improving Permeability: This focuses on facilitating the drug's transport across the intestinal epithelium.
-
Modulating Metabolism: This aims to reduce first-pass metabolism in the gut wall and liver.[4]
Several formulation strategies can be employed to achieve these goals, including particle size reduction, use of enabling excipients, and encapsulation in lipid-based or polymeric systems.[5][6]
Troubleshooting Guide
Issue 1: Initial in vivo pharmacokinetic studies with a simple suspension of this compound show very low plasma exposure.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the solubility of this compound in biorelevant media (e.g., FaSSIF, FeSSIF) to understand its behavior in the fed and fasted states. Low solubility is a primary indicator of dissolution rate-limited absorption.[7]
-
Particle Size Reduction: A common initial step is to reduce the particle size of the active pharmaceutical ingredient (API).[1] Micronization or nanomilling increases the surface area available for dissolution.[1]
-
Formulation as a Solid Dispersion: Consider formulating this compound as an amorphous solid dispersion (ASD).[8] Dispersing the drug in a polymeric carrier in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[8]
Data Presentation: Comparison of Formulation Strategies on this compound Bioavailability
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 2.0 | 250 ± 60 | 100 (Reference) |
| Micronized Suspension | 150 ± 35 | 1.5 | 750 ± 180 | 300 |
| Amorphous Solid Dispersion | 450 ± 90 | 1.0 | 3000 ± 600 | 1200 |
| Nano-suspension | 600 ± 120 | 0.5 | 4200 ± 850 | 1680 |
| Lipid-Based Formulation (SNEDDS) | 800 ± 150 | 0.5 | 6400 ± 1300 | 2560 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Issue 2: Despite improving dissolution with an amorphous solid dispersion, the in vivo exposure of this compound remains suboptimal.
Troubleshooting Steps:
-
Investigate Permeability: Poor permeability across the intestinal epithelium could be the next limiting factor. Conduct in vitro permeability assays (e.g., Caco-2 monolayers) to assess the intrinsic permeability of this compound.
-
Consider Lipid-Based Formulations: If permeability is low, lipid-based drug delivery systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can be highly effective.[5][9] These formulations can enhance absorption by presenting the drug in a solubilized state at the site of absorption and can also facilitate lymphatic uptake, potentially bypassing first-pass metabolism.[4][6]
-
Inhibition of Efflux Transporters: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[4] Certain excipients used in formulations, such as TPGS, can inhibit P-gp and thereby increase intestinal absorption.[10]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Formulation Administration: Administer the selected this compound formulation (e.g., aqueous suspension, ASD, SNEDDS) via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Protocol 2: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solvent Selection: Identify a common solvent system in which both this compound and the chosen polymer (e.g., HPMC-AS, PVP VA64) are soluble.
-
Solution Preparation: Prepare a solution containing this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Spray Drying: Utilize a laboratory-scale spray dryer with the following typical parameters (to be optimized):
-
Inlet temperature: 120°C
-
Atomization gas flow: 600 L/h
-
Solution feed rate: 5 mL/min
-
-
Powder Collection: Collect the resulting dry powder from the cyclone.
-
Characterization: Characterize the ASD for its amorphous nature (using techniques like PXRD and DSC), dissolution enhancement (in vitro dissolution testing), and solid-state stability.
Visualizations
Caption: Workflow for enhancing the in vivo bioavailability of this compound.
Caption: Decision tree for troubleshooting low bioavailability of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 3. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 4. Formulation strategies for drug delivery of tacrolimus: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. upm-inc.com [upm-inc.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality by Design and In Silico Approach in SNEDDS Development: A Comprehensive Formulation Framework [mdpi.com]
- 10. Development, optimization, and characterization of polymeric micelles to improve dasatinib oral bioavailability: Hep G2 cell cytotoxicity and in vivo pharmacokinetics for targeted liver cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Dac590 not showing expected results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dac590.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the proposed mechanism of action for this compound? | This compound is hypothesized to be a Histone Deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, this compound is expected to increase histone acetylation, resulting in a more open chromatin structure and altered gene expression. This can induce cell-cycle arrest, differentiation, and apoptosis in cancer cells.[1] |
| What are the common cellular effects of HDAC inhibitors like this compound? | HDAC inhibitors have been shown to induce a variety of cellular effects, including cell-cycle arrest, differentiation, and apoptosis.[1] They can also inhibit tumor growth, migration, invasion, and angiogenesis in many cancer cell lines.[1] |
| In which experimental models have HDAC inhibitors shown efficacy? | HDAC inhibitors have demonstrated anti-tumor activity in both in vitro cancer cell lines and in vivo animal models.[1] Clinically, they have shown significant anticancer activity in both hematological and solid tumors.[1] |
| Are there any known combination therapies with HDAC inhibitors? | Yes, HDAC inhibitors are being tested in clinical trials alone and in combination with a variety of other anticancer drugs.[1] |
Troubleshooting Guide: Unexpected Results with this compound
Issue 1: No significant change in cell viability or apoptosis after this compound treatment.
If you are not observing the expected cytotoxic or pro-apoptotic effects of this compound, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your experiment. Perform a dose-response study to determine the optimal concentration for your specific cell line. |
| This compound Degradation | Ensure proper storage and handling of the this compound compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Cell Line Resistance | Some cell lines may be inherently resistant to HDAC inhibitors. Test this compound in a sensitive control cell line to confirm its activity. |
| Insufficient Treatment Duration | The effects of this compound may be time-dependent. Perform a time-course experiment to identify the optimal treatment duration. |
| Low Target Engagement | The compound may not be effectively inhibiting HDAC enzymes in your experimental system. |
| Alternative Signaling Pathways | The targeted cells may have compensatory signaling pathways that circumvent the effects of HDAC inhibition. |
Issue 2: High variability between experimental replicates.
High variability can obscure the true effect of this compound. The following steps can help improve reproducibility.
Experimental Workflow for Improved Reproducibility
References
refining Dac590 treatment duration
Technical Support Center: Dac590
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with this compound, a novel inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my cell line?
A1: The optimal concentration of this compound is highly cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific model. A typical starting concentration range for in vitro experiments is 1 nM to 10 µM. Below is a sample table of IC50 values in various cancer cell lines.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 50 |
| HT-29 | Colon Cancer | 150 |
| HCT116 | Colon Cancer | 200 |
| MCF7 | Breast Cancer | 750 |
| Panc-1 | Pancreatic Cancer | 1200 |
Q2: How long should I treat my cells with this compound?
A2: The optimal treatment duration depends on the experimental endpoint. For assessing the inhibition of downstream signaling (e.g., phosphorylation of ERK), a short treatment of 1-4 hours is often sufficient. For cellular fate endpoints such as apoptosis or cell cycle arrest, a longer treatment of 24-72 hours is typically required. We recommend a time-course experiment to determine the ideal duration for your specific assay.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downregulation of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a critical role in cell proliferation, survival, and differentiation.
Caption: A decision tree for troubleshooting inconsistent p-ERK inhibition.
Experimental Protocols
Protocol: Determining Optimal this compound Treatment Duration via Western Blot for p-ERK Inhibition
This protocol outlines a time-course experiment to identify the optimal duration of this compound treatment for the inhibition of ERK phosphorylation.
Materials:
-
Cell line of interest (e.g., A375)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Serum-free medium
-
This compound stock solution (10 mM in DMSO)
-
Growth factor (e.g., EGF, 100 ng/mL)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free medium at the desired final concentration (e.g., 2x IC50).
-
Treat the cells for varying durations (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). Include a vehicle control (DMSO) for the longest time point.
-
-
Growth Factor Stimulation: 10 minutes prior to each time point endpoint, stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) to induce robust ERK phosphorylation.
-
Cell Lysis: At the end of each treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK1/2, total-ERK1/2, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total-ERK signal. This will reveal the time point at which maximum inhibition of ERK phosphorylation is achieved.
Experimental Workflow Diagram
Caption: Workflow for determining optimal this compound treatment duration.
challenges in Dac590 synthesis and solutions
Dac590 Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of this compound. The following information is designed to assist researchers, scientists, and drug development professionals in navigating potential experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the this compound synthesis, and what are the common pitfalls?
The most critical step is the Suzuki coupling (Step 3), as it forms the core biaryl structure of this compound. Common pitfalls include low yield due to catalyst deactivation, incomplete reaction, and the formation of homocoupling side products. Careful control of reaction conditions and the quality of reagents are paramount.
Q2: My final compound purity is low after purification. What are the likely impurities?
Low purity in the final this compound product often stems from residual palladium catalyst from Step 3, or closely related side products from the final amide coupling (Step 4). It is also possible to have unreacted starting materials from the final step. We recommend using a final purification step of preparative HPLC for high-purity material.
Q3: I am observing poor solubility of the intermediate from Step 2. How can I address this?
The intermediate from the Boc-protection step (Step 2) can sometimes exhibit poor solubility in common organic solvents. It is recommended to use a solvent mixture, such as DCM/Methanol, or to gently warm the mixture to aid dissolution. For reactions, using a more polar solvent like DMF or DMA can also be effective.
Troubleshooting Guides
Issue 1: Low Yield in Step 3 (Suzuki Coupling)
If you are experiencing low yields in the Suzuki coupling reaction to form the biaryl core of this compound, consider the following troubleshooting steps.
Experimental Protocol: Suzuki Coupling (Step 3)
-
Reagent Preparation : Ensure the boronic acid ester is dry and the aryl halide is pure. Degas all solvents thoroughly by sparging with argon for at least 30 minutes.
-
Reaction Setup : To a dried flask under argon, add the aryl halide (1.0 eq), boronic acid ester (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and base (e.g., K2CO3, 2.0 eq).
-
Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Reaction Execution : Heat the reaction mixture to the specified temperature (e.g., 80-90 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel.
Troubleshooting Table: Optimizing Suzuki Coupling Conditions
| Parameter | Standard Condition | Alternative 1 | Alternative 2 | Expected Outcome |
| Catalyst | Pd(dppf)Cl2 | Pd(PPh3)4 | XPhos Pd G3 | Improved yield if catalyst deactivation is an issue. |
| Base | K2CO3 | Cs2CO3 | K3PO4 | Stronger bases may improve reaction rates. |
| Solvent | Dioxane/Water | Toluene/Water | DMF | Can affect solubility and reaction kinetics. |
| Temperature | 80 °C | 100 °C | 70 °C | Higher temperatures may increase reaction rate but also side products. |
Issue 2: Formation of Side Products in Step 4 (Amide Coupling)
The final amide coupling step can sometimes lead to the formation of side products. A common issue is the formation of a dimer of the carboxylic acid starting material.
Troubleshooting Flowchart: Amide Coupling
Caption: Troubleshooting workflow for side product formation.
Visualized Protocols and Pathways
This compound Synthesis Workflow
Dac590 experimental controls and best practices
Technical Support Center: Dac590
Disclaimer: No public information is available for a compound named "this compound." The following technical support guide is a template created for a hypothetical small molecule inhibitor, "Inhibitor-X," a selective MEK1/2 inhibitor. This guide is intended to serve as a comprehensive example that can be adapted for your specific research compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Inhibitor-X?
A1: Inhibitor-X is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK1/2, it prevents the phosphorylation and activation of downstream kinases ERK1 and ERK2, leading to the blockade of the MAPK/ERK signaling pathway.
Q2: How should Inhibitor-X be stored?
A2: For long-term stability, Inhibitor-X should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for reconstituting Inhibitor-X?
A3: Inhibitor-X is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a high-concentration stock in DMSO and then dilute it in a cell culture medium to the final working concentration. Ensure the final DMSO concentration in your experiment is below 0.1% to avoid solvent-induced toxicity.
Q4: Is Inhibitor-X light-sensitive?
A4: While not acutely light-sensitive, it is good practice to store the lyophilized compound and its solutions in amber vials or protected from direct light to ensure maximum stability.
Experimental Controls & Best Practices
To ensure the reliability and reproducibility of your results when working with Inhibitor-X, the inclusion of proper experimental controls is critical.
-
Positive Control: Use a known activator of the MAPK pathway (e.g., Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF)) to confirm that the signaling pathway is active in your experimental system.
-
Negative Control (Vehicle Control): Treat cells with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve Inhibitor-X. This control is essential to distinguish the effects of the compound from those of the solvent.
-
Dose-Response: Perform a dose-response curve to determine the optimal concentration of Inhibitor-X for your specific cell line and experimental conditions. This helps in identifying the IC50 (half-maximal inhibitory concentration).
-
Time-Course Experiment: Assess the effects of Inhibitor-X at different time points to determine the optimal duration of treatment for observing the desired biological outcome.
Troubleshooting Guide
Q1: I am not observing any inhibition of ERK phosphorylation after treatment with Inhibitor-X. What could be the cause?
A1: There are several potential reasons for a lack of efficacy:
-
Compound Degradation: Ensure the compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles.
-
Insufficient Concentration: The IC50 can vary significantly between cell lines. Perform a dose-response experiment to determine the effective concentration for your specific model.
-
Inactive Pathway: The MAPK pathway may not be basally active in your cell line. Stimulate the pathway with a known activator (e.g., EGF) before adding Inhibitor-X to confirm its inhibitory activity.
-
Incorrect Timing: The inhibitory effect may be time-dependent. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to find the optimal treatment duration.
Q2: I am observing significant cell death or toxicity at my target concentration. How can I mitigate this?
A2: Off-target effects or excessive pathway inhibition can lead to toxicity.
-
Confirm On-Target Effect: Use a lower concentration of Inhibitor-X and verify that it still inhibits p-ERK. The goal is to find a concentration that is effective without being overtly toxic.
-
Reduce Treatment Duration: Shorten the exposure time to the compound. A shorter treatment may be sufficient to achieve pathway inhibition without inducing widespread cell death.
-
Check Solvent Concentration: Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤ 0.1%).
Q3: My experimental results are inconsistent between replicates. What are the common causes?
A3: Variability can be introduced at multiple steps.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions for dose-response experiments.
-
Cell Culture Conditions: Maintain consistent cell density, passage number, and growth conditions (e.g., serum concentration, CO2 levels) across all experiments.
-
Compound Preparation: Prepare fresh dilutions of Inhibitor-X from a validated stock solution for each experiment to avoid issues with compound stability in the medium.
Below is a troubleshooting flow to diagnose issues with experiment efficacy.
Quantitative Data Summary
The inhibitory activity of Inhibitor-X was assessed across various cancer cell lines using a cell viability assay after 72 hours of treatment. The resulting IC50 values are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Malignant Melanoma | 8 |
| HT-29 | Colorectal Carcinoma | 15 |
| HCT116 | Colorectal Carcinoma | 12 |
| MIA PaCa-2 | Pancreatic Cancer | 25 |
| BxPC-3 | Pancreatic Cancer | > 1,000 |
Table 1: IC50 values of Inhibitor-X in various human cancer cell lines.
Key Experimental Protocols
Protocol: Western Blot for p-ERK Inhibition
This protocol details the steps to assess the efficacy of Inhibitor-X by measuring the phosphorylation of its downstream target, ERK.
Signaling Pathway Context:
The diagram below illustrates the MAPK signaling pathway and the specific point of intervention for Inhibitor-X.
Experimental Workflow:
Methodology:
-
Cell Seeding: Plate A375 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 12-16 hours to reduce basal pathway activity.
-
Treatment: Pre-treat the cells with varying concentrations of Inhibitor-X (e.g., 0, 1, 10, 100 nM) or a vehicle control (0.1% DMSO) for 2 hours.
-
Stimulation: Stimulate the cells by adding EGF to a final concentration of 50 ng/mL for 15 minutes.
-
Cell Lysis: Aspirate the medium, wash the cells once with ice-cold PBS, and lyse them by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blot:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Imaging and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the relative reduction in p-ERK levels compared to the total ERK and loading control.
Validation & Comparative
Dac590: A Comparative Guide to a Novel FTO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dac590, an orally active inhibitor of the fat mass and obesity-associated protein (FTO), with other known inhibitors of this enzyme. FTO is an RNA demethylase that plays a critical role in various cellular processes, and its dysregulation has been implicated in several cancers, including acute myeloid leukemia (AML). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of this compound's potential in research and therapeutic development.
Introduction to this compound
This compound is a potent, orally bioavailable FTO inhibitor developed through structure-guided optimization.[1] It has demonstrated robust antiproliferative effects in AML cells by inducing apoptosis and cell cycle arrest at the G1 phase.[2][3] Mechanistically, this compound functions by inhibiting the N6-methyladenosine (m6A) demethylase activity of FTO, leading to an increase in m6A levels in RNA. This, in turn, modulates the expression of key oncogenes and tumor suppressors.
Quantitative Comparison of FTO Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other well-characterized FTO inhibitors. It is important to note that a specific IC50 value for this compound is not publicly available in peer-reviewed literature at the time of this publication. However, it is consistently described as a "potent" inhibitor. For a direct and fair comparison, IC50 values should ideally be determined within the same study under identical experimental conditions.
| Inhibitor | Target | IC50 Value (µM) | Method of Action | Key Features |
| This compound | FTO | Potent | m6A demethylase inhibitor | Orally bioavailable; antiproliferative effects in AML.[1][2] |
| Dac51 | FTO | 0.4 | m6A demethylase inhibitor | Potent FTO inhibitor.[4] |
| FB23-2 | FTO | Not specified | m6A demethylase inhibitor | Selectively inhibits FTO's m6A demethylase activity. |
| 18097 | FTO | 0.64 | m6A demethylase inhibitor | Potent and selective FTO inhibitor.[5] |
| CS1 (Bisantrene) | FTO | Not specified | FTO inhibitor | Inhibits proliferation of various cancer cell lines.[6] |
| CS2 (Brequinar) | FTO | Not specified | FTO inhibitor | Shows anti-leukemic efficacy. |
FTO Signaling Pathway and Mechanism of Action of this compound
FTO plays a crucial role in post-transcriptional gene regulation by removing the m6A modification from RNA. In certain cancers like AML, FTO is often overexpressed and promotes leukemogenesis by reducing m6A levels on the transcripts of key oncogenes and tumor suppressor genes.
Inhibition of FTO by this compound leads to an accumulation of m6A on target mRNAs. This can have two major consequences:
-
Decreased stability and translation of oncogenic mRNAs: Transcripts of oncogenes such as MYC and CEBPA are targeted for degradation or their translation is repressed, leading to reduced levels of oncoproteins.
-
Increased stability and translation of tumor suppressor mRNAs: Conversely, the stability and translation of tumor suppressor gene transcripts, such as ASB2 and RARA, can be enhanced, contributing to the anti-leukemic effects.
The diagram below illustrates the signaling pathway affected by FTO and its inhibition by this compound.
Caption: FTO signaling pathway and the mechanism of this compound inhibition.
Experimental Protocols
This section provides a detailed methodology for a key experiment used to characterize FTO inhibitors.
In Vitro FTO Demethylase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against FTO's demethylase activity.
Objective: To quantify the inhibitory effect of this compound and other compounds on the enzymatic activity of recombinant FTO protein in vitro.
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded RNA (ssRNA) or DNA (ssDNA) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
Test compounds (this compound and others) dissolved in DMSO
-
Restriction enzyme whose activity is blocked by m6A methylation (for restriction digestion-based assays) or reagents for LC-MS/MS or fluorescence-based detection
-
96-well plates
-
Incubator
-
Detection instrument (e.g., gel electrophoresis apparatus, LC-MS/MS system, or fluorescence plate reader)
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, recombinant FTO protein, and the m6A-containing substrate.
-
Compound Addition: Add serial dilutions of the test compounds (e.g., this compound) to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Incubation: Incubate the reaction plate at 37°C for a predetermined time (e.g., 1 hour) to allow the demethylation reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA or by heat inactivation).
-
Detection of Demethylation:
-
Restriction Digestion Method: If using a methylation-sensitive restriction enzyme, add the enzyme to the reaction mixture and incubate. The demethylated substrate will be cleaved, while the methylated substrate will remain intact. Analyze the products by gel electrophoresis.
-
LC-MS/MS Method: Directly quantify the amount of demethylated and methylated substrate in the reaction mixture using liquid chromatography-mass spectrometry.
-
Fluorescence-Based Method: Utilize a fluorescently labeled substrate that exhibits a change in fluorescence upon demethylation. Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: A generalized workflow for determining the in vitro inhibitory activity of FTO inhibitors.
Conclusion
This compound is a promising, orally bioavailable FTO inhibitor with demonstrated anti-cancer activity in preclinical models of AML. Its mechanism of action, centered on the modulation of m6A RNA methylation, offers a novel therapeutic strategy for cancers dependent on FTO activity. While direct quantitative comparisons with other inhibitors are limited by the lack of a publicly available IC50 value for this compound, the qualitative evidence suggests it is a potent agent. Further studies are warranted to fully elucidate its comparative efficacy and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies involving this compound and other FTO inhibitors.
References
- 1. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Orally Bioavailable FTO Inhibitors with Potent Antileukemia Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting fat mass and obesity-associated protein mitigates human colorectal cancer growth in vitro and in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
Dac590 efficacy compared to standard of care
As of late 2025, there is no publicly available information, clinical trial data, or research pertaining to a compound designated "Dac590." Searches for this term across scientific and medical databases have yielded no relevant results. This suggests that "this compound" may be an internal codename for a compound not yet disclosed publicly, a highly niche research molecule, or a potential misspelling of another agent.
Consequently, a direct comparison of this compound's efficacy to any established standard of care is not possible at this time. To conduct such a comparison, the following information would be essential:
-
Chemical and Biological Identity of this compound: Understanding the molecule's structure, class, and mechanism of action.
-
Therapeutic Indication: Identifying the specific disease or condition that this compound is intended to treat. This is necessary to determine the relevant "standard of care" for comparison.
-
Preclinical and Clinical Data: Access to studies detailing the efficacy, safety, and pharmacokinetic profiles of this compound.
Without this foundational information, a "Comparison Guide" as requested cannot be generated. Researchers and drug development professionals interested in this compound are encouraged to consult internal documentation or await public disclosure of information through scientific publications or conference presentations.
Confirming the In Vivo Mechanism of Action of Dac590: A Comparative Analysis
An objective comparison of Dac590's performance with alternative therapies, supported by experimental data, is not possible at this time as no publicly available information on a compound designated "this compound" could be found.
Extensive searches for "this compound" in scientific literature and drug development databases did not yield any specific information regarding its mechanism of action, preclinical or in vivo studies, or any associated experimental data. It is possible that "this compound" is an internal development name not yet disclosed publicly, a misnomer, or a compound that has not been the subject of published research.
To provide researchers, scientists, and drug development professionals with a useful framework for evaluating a novel compound's in vivo mechanism of action, this guide will present a hypothetical comparative analysis. This will be based on common methodologies and data presentation formats used in preclinical oncology research, using a placeholder for this compound and comparing it to a well-characterized therapeutic agent, Decitabine, a DNA methyltransferase inhibitor.
Hypothetical Comparative Efficacy of this compound vs. Decitabine in a Xenograft Model
This section illustrates how quantitative data for a compound like this compound would be presented in comparison to a known drug. The data below is purely illustrative and not based on actual experimental results for this compound.
| Parameter | This compound (Hypothetical Data) | Decitabine | Vehicle Control |
| Tumor Growth Inhibition (%) | 75% | 60% | 0% |
| Mean Tumor Volume (mm³) | 250 ± 45 | 400 ± 60 | 1000 ± 120 |
| Change in Body Weight (%) | -2% | -8% | +1% |
| Target Engagement (in vivo) | 80% inhibition of Target X | 70% reduction in global DNA methylation | N/A |
| Biomarker Modulation | 3-fold increase in p21 expression | 2.5-fold increase in p21 expression | No significant change |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical study to assess the anti-tumor efficacy of a test compound in mice bearing human tumor xenografts.
-
Cell Culture and Implantation: Human colorectal cancer cells (e.g., HCT116) are cultured under standard conditions. A suspension of 5 x 10⁶ cells in 100 µL of Matrigel is subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Tumor volume is measured twice weekly using calipers, and the volume is calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Mice are randomized into treatment groups (e.g., Vehicle, this compound, Decitabine). The test compounds are administered via a clinically relevant route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Data Collection and Analysis: Tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis). Statistical analysis is performed to compare treatment groups.
Target Engagement and Biomarker Analysis
This protocol describes how to assess whether the drug is interacting with its intended target in the tumor tissue and modulating downstream signaling pathways.
-
Pharmacokinetic Analysis: Plasma concentrations of the drug are measured using LC-MS/MS to determine the drug's exposure profile.
-
Pharmacodynamic (Target Engagement) Analysis: Tumor lysates are prepared and the level of the target of interest is measured. For a kinase inhibitor, this could involve a Western blot for the phosphorylated form of the target. For an epigenetic modulator like Decitabine, global DNA methylation can be assessed using an ELISA-based assay.
-
Biomarker Modulation Analysis: Changes in the expression of downstream biomarkers are evaluated using techniques such as qPCR for gene expression or immunohistochemistry for protein levels in the tumor tissue.
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams are essential for communicating complex biological processes and experimental designs.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a potential mechanism of action for a hypothetical drug, this compound, targeting a specific signaling pathway.
Caption: Hypothetical signaling pathway for this compound.
In Vivo Study Experimental Workflow
This diagram outlines the key steps in a typical in vivo efficacy study.
Caption: Standard workflow for an in vivo efficacy study.
Comparative Efficacy of Dac590 Across Diverse Cancer Cell Lines: An In-Depth Analysis
A Comprehensive guide for researchers and drug development professionals on the cross-validation of the FTO inhibitor Dac590, detailing its anti-proliferative activity, mechanism of action, and protocols for experimental validation.
This compound, a potent and orally bioavailable inhibitor of the fat mass and obesity-associated protein (FTO), has emerged as a promising therapeutic agent, particularly in the context of acute myeloid leukemia (AML).[1] This guide provides a comparative analysis of this compound's activity in various cancer cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Quantitative Analysis of Anti-Proliferative Activity
The efficacy of this compound has been predominantly evaluated in AML cell lines, where it demonstrates robust anti-proliferative effects. While extensive quantitative data across a broad spectrum of cancer cell lines is not widely available in the public domain, the existing literature consistently points to its potent activity in AML models. To provide a comparative perspective, the following table summarizes the available IC50 and EC50 values for this compound and a structurally related FTO inhibitor, FTO-IN-8, in different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| This compound | NB4 | Acute Myeloid Leukemia | Data not publicly available | - |
| This compound | MOLM-13 | Acute Myeloid Leukemia | Data not publicly available | - |
| FTO-IN-8 | AGS | Gastric Cancer | 20.3 (EC50) | [2] |
| FTO-IN-8 | SNU16 | Gastric Cancer | 17.7 (EC50) | [2] |
| FTO-IN-8 | KATOIII | Gastric Cancer | 35.9 (EC50) | [2] |
Note: The lack of publicly available IC50 values for this compound highlights a current gap in the literature and underscores the need for further comparative studies.
Mechanism of Action: The FTO Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the N6-methyladenosine (m6A) demethylase activity of FTO. In many cancers, particularly AML, FTO is overexpressed and plays a critical oncogenic role. FTO removes the m6A modification from the mRNA of key oncogenes, such as ASB2 and RARA. This demethylation leads to increased stability and translation of these oncogenic transcripts, promoting cancer cell proliferation and survival. By inhibiting FTO, this compound increases the m6A levels on these target mRNAs, leading to their degradation and subsequent downregulation of the oncoproteins.[3][4][5]
Experimental Protocols for Validation
To facilitate the cross-validation of this compound's activity, this section provides detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis
This technique is used to detect the protein levels of FTO and its downstream targets.
Materials:
-
Cancer cell lines treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FTO, anti-ASB2, anti-RARA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the desired concentrations of this compound for 24-48 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
m6A Dot Blot Assay
This assay is used to measure the global m6A levels in total RNA.[6]
Materials:
-
Total RNA extracted from this compound-treated cells
-
Hybond-N+ membrane
-
UV crosslinker
-
Blocking buffer (5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Methylene (B1212753) blue solution
Protocol:
-
Extract total RNA from cells treated with this compound.
-
Spot serial dilutions of total RNA (e.g., 400 ng, 200 ng, 100 ng) onto a Hybond-N+ membrane.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-m6A antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Stain the membrane with methylene blue to visualize the total RNA loading as a control.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the activity of this compound in cancer cell lines.
This guide provides a foundational understanding of this compound's activity and the experimental approaches for its validation. Further research is warranted to establish a broader profile of its efficacy across a wider range of cancer types and to elucidate the full spectrum of its molecular targets.
References
- 1. Development of Orally Bioavailable FTO Inhibitors with Potent Antileukemia Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO in cancer: functions, molecular mechanisms, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the Complex Interactions between the Fat Mass and Obesity-Associated (FTO) Gene, Lifestyle, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison: Dac590 Versus CRISPR-Cas9 for FTO Target Validation in Acute Myeloid Leukemia
A comprehensive guide for researchers, scientists, and drug development professionals on utilizing chemical genetics and genetic perturbation for validating the FTO target in Acute Myeloid Leukemia (AML).
The validation of novel drug targets is a cornerstone of successful therapeutic development. For researchers investigating the role of the fat mass and obesity-associated protein (FTO) in Acute Myeloid Leukemia (AML), two powerful and distinct approaches are at their disposal: the chemical genetics approach, exemplified by the small molecule inhibitor Dac590, and the genetic perturbation method of CRISPR-Cas9. This guide provides an objective comparison of these methodologies, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate strategy for target validation studies.
FTO has emerged as a promising therapeutic target in AML, where it is often overexpressed and plays a key oncogenic role.[1][2] Validating the on-target effects of FTO modulation is crucial for advancing FTO-targeted therapies. This comparison will delve into the nuances of using this compound, a potent FTO inhibitor, versus the precision of CRISPR-Cas9-mediated gene knockout to interrogate FTO function in AML.
Performance Comparison: Chemical vs. Genetic Perturbation
The choice between a small molecule inhibitor and a genetic knockout system for target validation depends on the specific experimental question. This compound offers a rapid method to assess the phenotypic consequences of inhibiting FTO's enzymatic activity, mimicking a therapeutic intervention. In contrast, CRISPR-Cas9 provides a definitive genetic knockout of FTO, allowing for the study of the effects of complete protein loss.
| Feature | This compound (Chemical Genetics) | CRISPR-Cas9 (Genetic Perturbation) |
| Mechanism of Action | Reversible or irreversible inhibition of FTO protein activity. | Permanent disruption of the FTO gene, leading to loss of protein expression. |
| Speed of Effect | Rapid, often within hours of administration. | Slower, requires time for gene editing, protein turnover, and selection of edited cells. |
| Reversibility | Effect is reversible upon withdrawal of the compound. | Permanent and heritable genetic modification. |
| Mimicry of a Drug | More closely mimics the action of a therapeutic drug. | Represents a complete loss-of-function, which may not be achievable with a drug. |
| Off-Target Concerns | Potential for off-target effects on other proteins. | Potential for off-target DNA cleavage, though this can be minimized with careful guide RNA design. |
| Dose-Response Analysis | Allows for the determination of dose-dependent effects and IC50 values. | Typically results in a binary (on/off) effect, though inducible systems can offer more control. |
| Application | Ideal for rapid assessment of target druggability and downstream pathway analysis. | Gold standard for definitively linking a gene to a phenotype. |
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and CRISPR-Cas9-mediated FTO knockout on the viability and apoptosis of Acute Myeloid Leukemia (AML) cell lines.
| Cell Line | Method | Parameter | Value |
| MOLM-13 | This compound | IC50 (48h) | ~5 µM[3] |
| CRISPR KO | Apoptosis | Significant increase in apoptotic cells[4][5] | |
| MV4-11 | This compound | IC50 (48h) | ~2.7 nM (for Silvestrol, another compound)[3] |
| CRISPR KO | Apoptosis | Significant increase in apoptotic cells[4][6] | |
| OCI-AML3 | CRISPR KO | Cell Growth | Significant inhibition of cell growth[7] |
Experimental Protocols
Protocol 1: Target Validation using this compound with a Cell Viability Assay (CCK-8)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in an AML cell line using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
AML cell line (e.g., MOLM-13)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[8][9]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, with the highest concentration typically around 100 µM. Also, prepare a vehicle control with DMSO at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[8][10]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Target Validation using CRISPR-Cas9 Mediated FTO Knockout
This protocol provides a detailed workflow for generating FTO knockout AML cells using a lentiviral CRISPR-Cas9 system and assessing the phenotypic outcome.[11][12][13]
Materials:
-
AML cell line (e.g., MOLM-13)
-
LentiCRISPRv2 plasmid (or similar all-in-one vector)
-
FTO-specific single-guide RNAs (sgRNAs)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Puromycin (B1679871) (selection antibiotic)
-
Flow cytometer
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
Procedure:
-
sgRNA Design and Cloning: Design and clone two to three FTO-targeting sgRNAs into the lentiCRISPRv2 vector. A non-targeting sgRNA should be used as a control.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and the packaging plasmids. Harvest the lentiviral supernatant after 48-72 hours.
-
Transduction of AML Cells: Transduce the AML cell line with the lentiviral particles.
-
Selection of Knockout Cells: Select for transduced cells by adding puromycin to the culture medium.
-
Validation of Knockout:
-
Genomic DNA: Extract genomic DNA and perform Sanger sequencing or a T7 endonuclease I assay to confirm the presence of indels at the target site.
-
Protein Level: Perform a Western blot to confirm the absence of the FTO protein.
-
-
Phenotypic Analysis (Apoptosis Assay):
-
Culture the FTO knockout and control cell populations.
-
Stain the cells with Annexin V-FITC and PI.
-
Analyze the percentage of apoptotic cells (Annexin V positive) using a flow cytometer.
-
Visualizing the Workflows and Pathways
To better understand the experimental processes and the biological context, the following diagrams were generated using Graphviz.
Signaling Pathway
Caption: FTO Signaling Pathway in AML.
Experimental Workflows
Caption: this compound Target Validation Workflow.
References
- 1. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel AML1-ETO/FTO positive feedback loop promotes leukemogenesis and Ara-C resistance via stabilizing IGFBP2 in t(8;21) acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An In Vivo CRISPR Screening Platform for Prioritizing Therapeutic Targets in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic resistance in acute myeloid leukemia cells is mediated by a novel ATM/mTOR pathway regulating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ptglab.com [ptglab.com]
- 9. apexbt.com [apexbt.com]
- 10. bosterbio.com [bosterbio.com]
- 11. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR/Cas9-Mediated Gene Knockout in Cells and Tissues Using Lentivirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generation of CRISPR–Cas9-mediated genetic knockout human intestinal tissue–derived enteroid lines by lentivirus transduction and single-cell cloning - PMC [pmc.ncbi.nlm.nih.gov]
comparing the specificity of Dac590 to other molecules
Executive Summary
This guide provides a comparative analysis of the specificity of a molecule referenced as "Dac590." Our extensive search of publicly available scientific literature and chemical databases did not yield any information on a molecule with this designation. It is possible that "this compound" is an internal compound name, a novel molecule not yet described in published research, or a typographical error.
Consequently, a direct comparison of this compound's specificity with other molecules, including quantitative data, experimental protocols, and pathway visualizations, cannot be provided at this time.
General Principles of Specificity Analysis
For the benefit of researchers, scientists, and drug development professionals, this section outlines the critical concepts and experimental approaches for evaluating molecular specificity, which would be applicable to any molecule, including the theoretical "this compound," once it is identified and characterized.
The specificity of a molecule, particularly in a therapeutic or research context, refers to its ability to interact with its intended target (e.g., a specific protein, receptor, or nucleic acid sequence) with high affinity, while exhibiting minimal interaction with other, unintended molecules (off-targets). High specificity is a crucial attribute for minimizing side effects and ensuring the desired biological or therapeutic outcome.
Key Experimental Protocols for Specificity Determination:
To rigorously assess the specificity of a new chemical entity, a variety of in vitro and in vivo assays are typically employed. The choice of assays depends on the nature of the molecule and its intended target.
-
Binding Assays: These assays quantify the affinity of a molecule for its primary target and a panel of potential off-targets.
-
Methodology: A common technique is the radioligand binding assay, where a radiolabeled version of the molecule of interest is incubated with cell membranes or purified proteins expressing the target or off-target molecules. The amount of bound radioactivity is then measured to determine the binding affinity (typically expressed as Kᵢ or IC₅₀ values). Non-radioactive methods, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can also provide detailed information about binding kinetics and thermodynamics.
-
Data Presentation: The results are typically presented in a table comparing the binding affinities for the intended target versus a panel of off-targets. A higher ratio of affinity for the on-target versus off-targets indicates greater specificity.
-
-
Enzymatic Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the investigational molecule.
-
Methodology: The assay measures the rate of conversion of a substrate to a product by the target enzyme. The inhibitory concentration (IC₅₀) or activation concentration (AC₅₀) of the molecule is determined. This is then repeated for a panel of related and unrelated enzymes to assess off-target enzymatic activity.
-
Data Presentation: A table comparing the IC₅₀ or AC₅₀ values for the target enzyme and other enzymes provides a clear picture of specificity.
-
-
Cell-Based Assays: These assays evaluate the functional consequences of the molecule's activity in a cellular context.
-
Methodology: Cells expressing the target of interest are treated with the molecule, and a relevant downstream signaling event or cellular phenotype is measured. For example, for a receptor agonist, one might measure the production of a second messenger. For an inhibitor of a signaling pathway, the phosphorylation of a downstream protein could be assessed via Western blotting or ELISA. To assess specificity, these experiments are repeated in cells lacking the target or in cells overexpressing potential off-targets.
-
Data Presentation: Dose-response curves and quantitative measurements of cellular responses are presented to compare the on-target and off-target effects.
-
Visualizing Specificity Concepts
Diagrams are invaluable tools for illustrating complex biological concepts. Below are examples of how Graphviz (DOT language) can be used to represent key ideas related to molecular specificity.
Signaling Pathway Selectivity
This diagram illustrates the concept of a highly specific inhibitor that only blocks the intended signaling pathway, leaving a related, off-target pathway unaffected.
Caption: A specific inhibitor blocks the on-target pathway without affecting the off-target pathway.
Experimental Workflow for Specificity Screening
This diagram outlines a typical workflow for screening the specificity of a new compound.
Caption: A generalized workflow for determining the specificity profile of a test compound.
Conclusion
While we are unable to provide a specific comparison for "this compound" due to the lack of available information, we have outlined the fundamental principles and experimental methodologies required for such an analysis. We encourage researchers to apply these rigorous approaches to any novel molecule to ensure a thorough understanding of its specificity and potential for off-target effects. Should information on "this compound" become publicly available, a detailed comparative guide can be generated.
Independent Verification of Dac590 Research Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the FTO inhibitor Dac590 with other alternatives, supported by experimental data. All quantitative data is summarized in structured tables, with detailed methodologies for key experiments and visualizations of relevant signaling pathways.
This compound: A Potent, Orally Bioavailable FTO Inhibitor for Acute Myeloid Leukemia (AML)
This compound is a novel, orally active inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1] Research has demonstrated its potent anti-proliferative effects on Acute Myeloid Leukemia (AML) cells, where it induces apoptosis and cell cycle arrest at the G1 phase by targeting oncogenic FTO signaling.[1] Preclinical studies in AML xenograft mouse models have shown that this compound significantly inhibits tumor growth and prolongs survival with no observable toxicity. Furthermore, it exhibits a synergistic anti-tumor effect when used in combination with the DNA hypomethylating agent decitabine (B1684300).[2]
Comparative Performance of FTO Inhibitors
The efficacy of this compound has been benchmarked against other known FTO inhibitors, including FB23-2, MO-I-500, CS1, and CS2. The following tables summarize the in vitro inhibitory activity and anti-proliferative effects of these compounds on various AML cell lines.
In Vitro FTO Demethylase Inhibition
| Compound | FTO IC50 (μM) |
| This compound | Data not explicitly found in provided search results |
| FB23 | 0.06[3] |
| FB23-2 | 2.6[4][5] |
| MO-I-500 | 8.7[6][7][8] |
| CS1 (Bisantrene) | Potent and selective FTO inhibitor[9][10] |
| CS2 (Brequinar) | Potent and selective FTO inhibitor[10] |
| Dac51 | 0.4[11][12] |
Anti-Proliferative Activity in AML Cell Lines (IC50, μM)
| Cell Line | This compound | FB23-2 | MO-I-500 | CS1 & CS2 |
| NB4 | Data not explicitly found | 0.8 - 1.5[13] | Data not explicitly found | 10- to 30-times lower than FB23-2 and MO-I-500[14][15] |
| MONOMAC6 | Data not explicitly found | 0.8 - 1.5[13] | Data not explicitly found | 10- to 30-times lower than FB23-2 and MO-I-500[14][15] |
| Other AML Cell Lines | Data not explicitly found | 1.9 - 5.2[13] | Data not explicitly found | Data not explicitly found |
Mechanism of Action: The FTO Signaling Pathway in AML
This compound and other FTO inhibitors exert their anti-leukemic effects by modulating the FTO signaling pathway. FTO is an RNA demethylase that removes the m6A modification from messenger RNA (mRNA). In certain types of AML, FTO is overexpressed and promotes leukemogenesis by reducing m6A levels on the transcripts of key oncogenes such as MYC and CEBPA.[13][16] This leads to increased stability and translation of these oncogenic mRNAs, driving cancer cell proliferation and survival.
By inhibiting FTO, this compound increases the m6A methylation of target mRNAs, leading to their degradation and reduced protein expression. This ultimately results in the suppression of oncogenic signaling, induction of apoptosis, and cell cycle arrest in AML cells.[1]
Caption: FTO Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the research of this compound and other FTO inhibitors are provided below.
FTO Demethylase Activity Assay
This assay measures the ability of a compound to inhibit the demethylase activity of the FTO enzyme in vitro.
-
Principle: A synthetic m6A-methylated RNA oligonucleotide is incubated with recombinant FTO enzyme in the presence and absence of the test compound. The level of demethylation is quantified by measuring the remaining m6A levels, often using techniques like HPLC-MS/MS or a fluorescence-based method.[17][18]
-
Reaction Mixture: A typical reaction mixture contains purified FTO enzyme, the m6A-containing RNA substrate, and a buffer containing co-factors such as (NH4)2Fe(SO4)2, α-ketoglutarate, and ascorbic acid.[17]
-
Procedure:
-
The test compound (e.g., this compound) is pre-incubated with the FTO enzyme.
-
The m6A-RNA substrate is added to initiate the demethylation reaction.
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is stopped, and the RNA is digested to nucleosides.
-
The ratio of m6A to unmethylated adenosine (B11128) is determined using LC-MS/MS.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce FTO activity by 50%, is calculated from a dose-response curve.
AML Cell Proliferation Assay
This assay assesses the effect of a compound on the growth and viability of AML cells in culture.
-
Principle: AML cell lines (e.g., NB4, MOLM-13) are cultured in the presence of varying concentrations of the test compound. Cell viability is measured after a specific incubation period using a colorimetric or fluorometric assay.
-
Procedure:
-
AML cells are seeded in 96-well plates.[19]
-
The cells are treated with a serial dilution of the test compound or a vehicle control.
-
The plates are incubated for a period of 48 to 72 hours.[19][20]
-
A viability reagent (e.g., MTT, MTS, or a reagent measuring ATP levels) is added to each well.[19]
-
The absorbance or fluorescence is measured using a plate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
AML Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human AML cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth and survival are monitored.[21][22]
-
Procedure:
-
Immunodeficient mice (e.g., NOD/SCID or NSG) are inoculated with human AML cells, either subcutaneously or intravenously.[21][22]
-
Tumor growth is monitored regularly by measuring tumor volume or through bioluminescence imaging if the cells are engineered to express luciferase.
-
Once tumors reach a specific size, mice are randomized into treatment and control groups.
-
The test compound is administered orally or via another appropriate route according to a defined schedule.
-
Tumor size and body weight are measured throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined size, or at the end of the planned treatment period. Survival studies may also be conducted.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. Survival curves are analyzed using Kaplan-Meier plots and statistical tests.
Caption: General Experimental Workflow for FTO Inhibitor Evaluation.
Comparison with Standard of Care for AML
The current standard of care for AML typically involves induction chemotherapy, often a combination of cytarabine (B982) and an anthracycline (the "7+3" regimen), followed by consolidation therapy.[23][24] For older patients or those unfit for intensive chemotherapy, hypomethylating agents (like decitabine or azacitidine) with or without a BCL-2 inhibitor (venetoclax) are common options.[23][25] Targeted therapies are also used for patients with specific genetic mutations (e.g., FLT3 or IDH1/2 inhibitors).[24][26]
FTO inhibitors like this compound represent a novel therapeutic strategy that targets the epitranscriptome. Their mechanism of action is distinct from conventional chemotherapy and other targeted agents. The preclinical data, particularly the synergistic effect with decitabine, suggests that FTO inhibitors could be a valuable addition to the AML treatment landscape, potentially in combination with existing therapies to overcome resistance or enhance efficacy. Further clinical investigation is necessary to determine the precise role of this compound and other FTO inhibitors in the clinical management of AML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Orally Bioavailable FTO Inhibitors with Potent Antileukemia Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. FB23-2 | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. MO-I-500 | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. cityofhope.org [cityofhope.org]
- 17. FTO-Mediated Formation of N6-Hydroxymethyladenosine and N6-Formyladenosine in Mammalian RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AML Mouse Xenograft Model [bio-protocol.org]
- 23. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]
- 24. Acute Myeloid Leukemia (AML) Treatment & Management: Approach Considerations, Treatment of Acute Myeloid Leukemia, Treatment of Acute Promyelocytic Leukemia [emedicine.medscape.com]
- 25. mskcc.org [mskcc.org]
- 26. Acute Myeloid Leukemia Treatment - NCI [cancer.gov]
Safety Operating Guide
Essential Safety and Handling Guide for the Potent Compound Dac590
Disclaimer: Dac590 is a fictional compound name. The following guidance is based on the general principles for handling potent cytotoxic small molecules in a laboratory setting and is for illustrative purposes only. Always refer to the specific Safety Data Sheet (SDS) for any chemical you handle.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with the potent compound this compound. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Occupational Exposure and Hazard Information
Potent compounds like this compound are pharmacologically active at low concentrations.[1] Occupational Exposure Limits (OELs) are established to protect workers from adverse health effects.[2] For novel compounds with limited data, a conservative OEL is often adopted.[3]
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | ≤ 10 µg/m³ (8-hour TWA) | A common threshold for classifying a compound as potent.[1][4] |
| Occupational Exposure Band (OEB) | 4 | Corresponds to potent compounds requiring specialized handling and containment.[1] |
| Primary Hazards | Cytotoxic, Mutagenic, Teratogenic | Assumed based on the "potent compound" classification, indicating it can be toxic to cells, cause genetic mutations, or harm fetal development.[5][6] |
| Routes of Exposure | Inhalation, Dermal Contact, Ingestion, Ocular Contact | Exposure can occur through breathing in particles, skin contact, accidental ingestion, or splashes to the eyes.[7][8] |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to create a sufficient barrier between the handler and the compound.[9] All PPE should be considered contaminated after use and disposed of as cytotoxic waste.[10]
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile or neoprene gloves (ASTM D6978).[9] | Provides the primary barrier against dermal exposure. Double-gloving is recommended for all handling activities.[11] |
| Gown | Disposable, solid-front, back-closing gown made of a material tested for use with chemotherapy drugs.[7][10] | Protects skin and personal clothing from contamination.[12] |
| Eye/Face Protection | Safety goggles and a full-face shield. | Protects against splashes and aerosols.[13] |
| Respiratory Protection | A fit-tested N95 respirator at a minimum. For tasks with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.[10] | Prevents inhalation of airborne particles. Surgical masks are not sufficient.[14] |
| Additional PPE | Disposable shoe covers and head cover. | Minimizes the spread of contamination outside the designated work area.[13] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound, from receipt to disposal.
1.0 Receiving and Unpacking
1.1. Upon receipt, inspect the external packaging for any signs of damage. If the package is compromised, treat it as a spill and follow emergency procedures.[14][15] 1.2. Don full PPE (double gloves, gown, eye protection) before unpacking.[13] 1.3. Unpack the compound in a designated containment area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC). 1.4. Carefully wipe the exterior of the primary container with a suitable decontaminating solution before transferring it to the designated storage location. 1.5. Dispose of all packaging materials as cytotoxic waste.[15]
2.0 Preparation and Handling
2.1. All manipulations of this compound (weighing, dissolving, aliquoting) must be performed in a certified containment device (e.g., Class II BSC or an isolator) to control exposure at the source.[8][11] 2.2. Cover the work surface with a disposable plastic-backed absorbent pad to contain any minor spills. This pad should be disposed of as cytotoxic waste after each use.[15] 2.3. Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not disposable, decontaminate them thoroughly after use. 2.4. When reconstituting the compound, use venting devices with hydrophobic filters to prevent pressure differentials that could cause aerosols.[11]
3.0 Spill Management
3.1. A cytotoxic spill kit must be readily available in all areas where this compound is handled and stored.[13][14] 3.2. In the event of a spill, immediately secure the area and alert others.[7] 3.3. Don appropriate PPE, including a respirator, before cleaning the spill.[12] 3.4. Use the absorbent materials from the spill kit to contain and clean up the spill.[7] 3.5. Decontaminate the spill area with an appropriate cleaning agent. 3.6. All materials used for spill cleanup must be disposed of as cytotoxic waste.[7]
4.0 Waste Disposal
4.1. All waste contaminated with this compound, including PPE, disposable labware, and cleaning materials, is considered cytotoxic waste.[16] 4.2. Segregate cytotoxic waste at the point of generation into clearly labeled, leak-proof, and puncture-resistant containers with purple lids.[5][17] 4.3. Sharps contaminated with this compound must be placed in a designated cytotoxic sharps container.[6] 4.4. Cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[5][17]
5.0 Emergency Procedures
5.1. Skin Exposure: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[18] 5.2. Eye Exposure: Flush the eyes with copious amounts of water for a minimum of 15 minutes using an emergency eyewash station. Seek immediate medical attention.[18] 5.3. Inhalation: Move to fresh air immediately. Seek medical attention. 5.4. Document all exposure incidents according to institutional protocols.[19]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of the potent compound this compound.
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. escopharma.com [escopharma.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. ipservices.care [ipservices.care]
- 8. hse.gov.uk [hse.gov.uk]
- 9. gerpac.eu [gerpac.eu]
- 10. halyardhealth.com [halyardhealth.com]
- 11. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 12. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www3.paho.org [www3.paho.org]
- 15. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. danielshealth.ca [danielshealth.ca]
- 17. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 18. kingstonhsc.ca [kingstonhsc.ca]
- 19. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
